FXIa-IN-8
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C31H29ClN8O5 |
|---|---|
Molecular Weight |
629.1 g/mol |
IUPAC Name |
4-[[(2S)-2-[[(E)-3-[5-chloro-2-(tetrazol-1-yl)phenyl]prop-2-enoyl]amino]-4-oxo-4-(4-phenylpiperazin-1-yl)butanoyl]amino]benzoic acid |
InChI |
InChI=1S/C31H29ClN8O5/c32-23-9-12-27(40-20-33-36-37-40)22(18-23)8-13-28(41)35-26(30(43)34-24-10-6-21(7-11-24)31(44)45)19-29(42)39-16-14-38(15-17-39)25-4-2-1-3-5-25/h1-13,18,20,26H,14-17,19H2,(H,34,43)(H,35,41)(H,44,45)/b13-8+/t26-/m0/s1 |
InChI Key |
AVSRJYMYJIKOOD-FQKQOIFNSA-N |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C[C@@H](C(=O)NC3=CC=C(C=C3)C(=O)O)NC(=O)/C=C/C4=C(C=CC(=C4)Cl)N5C=NN=N5 |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CC(C(=O)NC3=CC=C(C=C3)C(=O)O)NC(=O)C=CC4=C(C=CC(=C4)Cl)N5C=NN=N5 |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of FXIa-IN-8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
FXIa-IN-8 is a potent and highly selective small-molecule inhibitor of Factor XIa (FXIa), a critical serine protease in the intrinsic pathway of the blood coagulation cascade.[1][2] Emerging evidence suggests that targeting FXIa can provide effective antithrombotic therapy with a reduced risk of bleeding compared to traditional anticoagulants that target downstream factors like Factor Xa or thrombin.[1][3][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
The Role of FXIa in the Coagulation Cascade
The coagulation cascade is a series of enzymatic reactions leading to the formation of a fibrin clot. It is traditionally divided into the intrinsic and extrinsic pathways, which converge on a common pathway.
-
Intrinsic Pathway: This pathway is initiated by the contact of Factor XII (FXII) with a negatively charged surface, leading to its activation to FXIIa. FXIIa then activates Factor XI (FXI) to FXIa.
-
FXIa's Key Function: FXIa's primary role is to activate Factor IX (FIX) to FIXa. FIXa, in complex with its cofactor Factor VIIIa, then activates Factor X (FX) to FXa.[3][5]
-
Amplification of Thrombin Generation: The FXa generated through this pathway is a key component of the prothrombinase complex, which converts prothrombin to thrombin, the central enzyme in clot formation. FXIa plays a significant role in amplifying thrombin generation.[5]
The following diagram illustrates the position of FXIa in the intrinsic coagulation pathway.
Mechanism of Action of this compound
This compound is a direct, reversible, and highly selective inhibitor of the enzymatic activity of FXIa.[1][2] Its mechanism of action is centered on binding to the active site of FXIa, thereby preventing it from activating its substrate, Factor IX. By targeting the S2 subsite of FXIa, this compound achieves remarkable selectivity over other homologous serine proteases, such as plasma kallikrein (PKal).[1]
The following diagram illustrates the inhibitory mechanism of this compound.
Quantitative Data
The inhibitory potency and selectivity of this compound have been characterized through various in vitro and in vivo studies.[1][2]
In Vitro Inhibitory Activity and Selectivity
| Enzyme Target | IC50 (nM) | Selectivity vs. FXIa |
| FXIa | 14.2 | 1 |
| Plasma Kallikrein (PKal) | 27,900 | >1960-fold |
| Factor Xa (FXa) | >100,000 | >7040-fold |
| Thrombin | >100,000 | >7040-fold |
| Trypsin | >100,000 | >7040-fold |
| Data sourced from Yao et al., 2022.[1] |
In Vitro Anticoagulant Activity
| Assay | Parameter | Value |
| Activated Partial Thromboplastin Time (aPTT) | 2x doubling concentration | 0.8 µM |
| Prothrombin Time (PT) | 2x doubling concentration | >100 µM |
| Data sourced from Yao et al., 2022.[1] |
In Vivo Efficacy and Bleeding Risk
| Animal Model | Efficacy Endpoint | Dose (mg/kg, i.v.) | Result |
| FeCl3-induced thrombosis in mice | Occlusion Time | 6.5 | Slightly prolonged |
| 35 | Excellent antithrombotic activity | ||
| Mouse tail transection model | Bleeding Risk | 60 and 100 | Low bleeding risk |
| Data sourced from Yao et al., 2022 and MedChemExpress.[1][2] |
Pharmacokinetic Profile
| Species | Dose (mg/kg, i.v.) | T1/2 (h) | CL (mL/h/kg) |
| Male SD Rats | 10 | 1.26 | 553 |
| Data sourced from MedChemExpress.[2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound, based on the procedures described by Yao et al., 2022.[1]
FXIa and Other Serine Protease Inhibition Assays
A fluorogenic substrate hydrolysis assay was used to determine the inhibitory activity of this compound.
-
Enzyme and Substrate Preparation: Human FXIa and other serine proteases (PKal, FXa, thrombin, trypsin) were diluted in assay buffer (50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, 0.1% PEG8000, pH 7.4). A specific fluorogenic substrate for each enzyme was also prepared in the same buffer.
-
Inhibitor Preparation: this compound was dissolved in DMSO and serially diluted to various concentrations.
-
Assay Procedure:
-
2 µL of the inhibitor solution was added to a 96-well plate.
-
88 µL of the enzyme solution was added to each well and incubated for 15 minutes at room temperature.
-
10 µL of the fluorogenic substrate solution was added to initiate the reaction.
-
The fluorescence intensity was measured every minute for 30 minutes using a microplate reader with excitation and emission wavelengths appropriate for the substrate.
-
-
Data Analysis: The initial velocity of the reaction was calculated from the linear portion of the fluorescence versus time curve. The IC50 values were determined by fitting the dose-response curves using a four-parameter logistic equation.
References
- 1. Targeting the S2 Subsite Enables the Structure-Based Discovery of Novel Highly Selective Factor XIa Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factor XIa inhibitors: A review of patent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Update on Factor XI Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
The Intricate Dance of Inhibition: A Technical Guide to the Structure-Activity Relationship of Factor XIa Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Factor XIa (FXIa), a critical serine protease in the intrinsic pathway of the coagulation cascade, has emerged as a promising target for the development of novel anticoagulants with a potentially wider therapeutic window and reduced bleeding risk compared to current therapies.[1][2][3] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of small molecule FXIa inhibitors, with a focus on the key chemical modifications that drive potency and selectivity. We will delve into the experimental methodologies used to characterize these inhibitors and visualize the complex interplay of structure and function.
The Coagulation Cascade and the Role of FXIa
The coagulation cascade is a complex series of enzymatic reactions culminating in the formation of a fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. FXIa plays a pivotal role in the intrinsic pathway, where it activates Factor IX (FIX) to FIXa.[2][4][5] This amplification loop significantly contributes to thrombin generation and clot stabilization.[1][2][5] Genetic evidence and clinical observations in patients with FXI deficiency suggest that inhibition of FXIa could effectively prevent thrombosis with a minimal impact on hemostasis, making it an attractive therapeutic strategy.[1][2]
References
- 1. Discovery of a Potent Parenterally Administered Factor XIa Inhibitor with Hydroxyquinolin-2(1H)-one as the P2′ Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Coagulation - Wikipedia [en.wikipedia.org]
- 5. Factor XI/XIa Inhibition: The Arsenal in Development for a New Therapeutic Target in Cardio- and Cerebrovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Pharmacology of FXIa-IN-8: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide to the preclinical pharmacology of FXIa-IN-8, a potent and selective inhibitor of Factor XIa (FXIa). The information presented herein is intended for an audience with a background in pharmacology, drug discovery, and development. This compound has demonstrated promising antithrombotic activity in preclinical models with a favorable safety profile, suggesting its potential as a novel anticoagulant therapy.
Core Data Summary
The following tables summarize the key quantitative preclinical data for this compound.
Table 1: In Vitro Potency and Selectivity
| Target | IC50 (nM) |
| Factor XIa (FXIa) | 14.2[1] |
| Plasma Kallikrein (PKal) | 27900[1] |
Table 2: Pharmacokinetic Profile in Male Sprague-Dawley (SD) Rats (10 mg/kg, intravenous administration)
| Parameter | Value | Unit |
| Half-life (t1/2) | 1.26[1] | h |
| Clearance (CL) | 553[1] | mL/h/kg |
| Volume of Distribution (Vz) | 969[1] | mL/kg |
| Cmax | 57[1] | µg/mL |
| AUC0-t | 18.3[1] | h·µg/mL |
| AUC0-∞ | 18.4[1] | h·µg/mL |
| Mean Residence Time (MRT0-t) | 0.32[1] | h |
Table 3: In Vivo Efficacy in a Ferric Chloride (FeCl3)-Induced Carotid Artery Thrombosis Model in C57BL/6J Mice
| Dose (mg/kg, i.v.) | Outcome |
| 6.5 | Slightly prolonged time to occlusion[1] |
| 19.5 | Not explicitly stated, but part of the dose-range finding |
| 35 | Excellent antithrombotic activity[1] |
Table 4: In Vivo Safety Profile
| Species | Model | Dose (mg/kg, i.v.) | Outcome |
| ICR Mice | Acute Toxicity | 50, 100[1] | No obvious toxic reaction to different tissues[1] |
| C57BL/6J Mice | Bleeding Risk | 19.5, 39, 60, 100[1] | Low bleeding risk at 60 and 100 mg/kg[1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action and experimental design related to the preclinical evaluation of this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on standard procedures in the field and the available information for this compound.
In Vitro FXIa Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human Factor XIa.
Materials:
-
Human Factor XIa (commercially available)
-
Fluorogenic FXIa substrate (e.g., Boc-Gln-Ala-Arg-AMC)
-
Assay Buffer: Tris-HCl buffer, pH 7.4, containing NaCl, CaCl2, and a carrier protein (e.g., BSA).
-
This compound stock solution in DMSO.
-
96-well black microplates.
-
Fluorescence microplate reader.
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well microplate, add the diluted this compound or vehicle (DMSO) to the appropriate wells.
-
Add human FXIa to each well to a final concentration in the low nanomolar range.
-
Incubate the plate at room temperature for a specified period (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity over time using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 380 nm excitation and 460 nm emission for AMC).
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Plot the reaction velocity as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound following intravenous administration in rats.
Animals:
-
Male Sprague-Dawley rats.
Procedure:
-
Administer this compound at a dose of 10 mg/kg via intravenous injection.
-
Collect blood samples from the tail vein or other appropriate site at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Process the blood samples to obtain plasma.
-
Analyze the plasma concentrations of this compound using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use non-compartmental analysis to calculate pharmacokinetic parameters, including half-life (t1/2), clearance (CL), volume of distribution (Vz), maximum concentration (Cmax), and area under the concentration-time curve (AUC).
Ferric Chloride (FeCl3)-Induced Carotid Artery Thrombosis Model in Mice
Objective: To evaluate the in vivo antithrombotic efficacy of this compound.
Animals:
-
Male C57BL/6J mice.
Procedure:
-
Anesthetize the mice and surgically expose the common carotid artery.
-
Place a Doppler flow probe around the artery to monitor blood flow.
-
Administer this compound or vehicle control intravenously.
-
After a short period to allow for drug distribution, induce thrombosis by applying a filter paper saturated with FeCl3 solution (e.g., 10%) to the surface of the carotid artery for a defined time (e.g., 3 minutes).
-
Continuously monitor blood flow until complete occlusion (cessation of flow) occurs or for a predetermined observation period.
-
Record the time to occlusion.
-
Compare the time to occlusion in the this compound treated groups with the vehicle control group to assess antithrombotic efficacy.
Bleeding Risk Assessment in Mice
Objective: To evaluate the effect of this compound on bleeding.
Animals:
-
Male C57BL/6J mice.
Procedure:
-
Administer this compound or a positive control (e.g., heparin) intravenously.
-
After a specified time, induce bleeding by transecting the tail at a standardized diameter.
-
Gently blot the tail with filter paper at regular intervals without disturbing the forming clot.
-
Measure the time until bleeding ceases for a defined period (e.g., 30 seconds).
-
Compare the bleeding time in the this compound treated groups to the vehicle and positive control groups.
This technical guide provides a summary of the preclinical pharmacology of this compound. The data indicate that this compound is a potent and selective FXIa inhibitor with promising antithrombotic efficacy and a favorable safety profile in preclinical models. These findings support the continued investigation of this compound as a potential novel anticoagulant for the prevention and treatment of thromboembolic disorders.
References
FXIa-IN-8: A Technical Guide to Target Engagement and Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Factor XIa (FXIa) is a critical serine protease in the intrinsic pathway of the coagulation cascade. Its role in the amplification of thrombin generation makes it a key player in the formation and stabilization of thrombi.[1][2] Unlike factors in the extrinsic and common pathways, deficiency in FXI is associated with a mild bleeding phenotype, suggesting that inhibition of FXIa could offer a safer anticoagulant therapy with a reduced risk of bleeding complications compared to current standards of care.[1] This technical guide provides an in-depth overview of FXIa-IN-8, a potent and highly selective small molecule inhibitor of FXIa, summarizing its target engagement, validation, and key experimental data.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, also referred to as compound 35 in the primary literature.[3]
Table 1: In Vitro Inhibitory Activity and Selectivity
| Target | IC50 (nM) | Selectivity vs. FXIa (fold) |
| FXIa | 14.2 | - |
| PKal | 27900 | ~1965 |
| FVIIa | >50000 | >3521 |
| FIXa | >50000 | >3521 |
| FXa | >50000 | >3521 |
| FXIIa | >50000 | >3521 |
| Thrombin | >50000 | >3521 |
| t-PA | >50000 | >3521 |
| Plasmin | >50000 | >3521 |
Data sourced from Yao N, et al. J Med Chem. 2022.[3]
Table 2: In Vitro Anticoagulant Activity
| Assay | EC1.5x (μM) | EC2x (μM) |
| Activated Partial Thromboplastin Time (aPTT) | 2.14 | 4.23 |
| Prothrombin Time (PT) | >100 | >100 |
EC1.5x/EC2x: Effective concentration to prolong clotting time by 1.5-fold or 2-fold. Data sourced from Yao N, et al. J Med Chem. 2022.[3]
Table 3: In Vivo Pharmacokinetic Parameters in Male Sprague-Dawley Rats (10 mg/kg, i.v.)
| Parameter | Value |
| T1/2 (h) | 1.26 |
| Cmax (μg/mL) | 57 |
| AUC0-t (h·μg/mL) | 18.3 |
| AUC0-∞ (h·μg/mL) | 18.4 |
| Vz (mL/kg) | 969 |
| Cl (mL/h/kg) | 553 |
Data sourced from Yao N, et al. J Med Chem. 2022.[3]
Table 4: In Vivo Efficacy and Safety
| Model | Species | Dosing (i.v.) | Observation |
| FeCl3-Induced Carotid Artery Thrombosis | Mouse | 6.5 mg/kg | Slightly prolonged occlusion time |
| 19.5 mg/kg | Excellent antithrombotic activity | ||
| Tail Transection Bleeding Model | Mouse | 19.5 mg/kg & 39 mg/kg | No significant increase in bleeding time |
| Acute Toxicity | Mouse | 50 mg/kg & 100 mg/kg | No obvious toxic reaction |
Data sourced from Yao N, et al. J Med Chem. 2022.[3]
Signaling Pathway and Mechanism of Action
This compound is a direct, competitive inhibitor that targets the active site of FXIa. By binding to FXIa, it prevents the activation of Factor IX to Factor IXa, thereby interrupting the propagation of the intrinsic coagulation cascade and reducing thrombin generation. Its high selectivity for FXIa over other serine proteases, particularly those in the coagulation cascade like thrombin and FXa, is critical for its safety profile, as it avoids broad-spectrum anticoagulant effects that can lead to increased bleeding risk.
Experimental Protocols
Detailed methodologies for the characterization of this compound are provided below, based on the procedures outlined in the primary literature.[3]
In Vitro Enzyme Inhibition Assay
-
Objective: To determine the IC50 of this compound against FXIa and other serine proteases.
-
Protocol:
-
Human FXIa enzyme (e.g., 0.2 nM final concentration) is pre-incubated with varying concentrations of this compound for 15 minutes at room temperature in assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, 0.1% PEG8000, pH 7.4).
-
The enzymatic reaction is initiated by adding a fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC, 50 μM final concentration).
-
The fluorescence intensity is measured kinetically over 30 minutes using a microplate reader (e.g., Excitation/Emission wavelengths of 380/460 nm).
-
The reaction rates are calculated, and the IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
Selectivity is assessed by performing the same assay with a panel of other serine proteases (PKal, FVIIa, FIXa, FXa, FXIIa, Thrombin, t-PA, Plasmin) and their respective substrates.
-
In Vitro Plasma Clotting Assays (aPTT and PT)
-
Objective: To evaluate the anticoagulant effect of this compound on the intrinsic (aPTT) and extrinsic (PT) coagulation pathways.
-
Protocol:
-
aPTT Assay:
-
Normal human plasma is incubated with varying concentrations of this compound for 3 minutes at 37°C.
-
An aPTT reagent (containing a contact activator like silica and phospholipids) is added, and the mixture is incubated for a further 3 minutes at 37°C.
-
Clotting is initiated by the addition of CaCl2 (e.g., 25 mM).
-
The time to clot formation is measured using a coagulometer.
-
-
PT Assay:
-
Normal human plasma is incubated with varying concentrations of this compound for 3 minutes at 37°C.
-
Clotting is initiated by the addition of a PT reagent (containing tissue factor, phospholipids, and CaCl2).
-
The time to clot formation is measured using a coagulometer.
-
-
The concentrations required to prolong the clotting time by 1.5-fold and 2-fold (EC1.5x and EC2x) are calculated.
-
In Vivo Ferric Chloride (FeCl3)-Induced Carotid Artery Thrombosis Model
-
Objective: To assess the antithrombotic efficacy of this compound in an in vivo model.
-
Protocol:
-
Male C57BL/6J mice are anesthetized.
-
The right common carotid artery is isolated.
-
A baseline arterial blood flow is measured using a Doppler flow probe.
-
This compound (or vehicle/positive control) is administered via intravenous (i.v.) injection into the tail vein.
-
After a set time (e.g., 10 minutes), a piece of filter paper (e.g., 1x2 mm) saturated with FeCl3 solution (e.g., 7.5%) is applied to the carotid artery for 3 minutes to induce vascular injury and thrombosis.
-
The blood flow is monitored continuously until complete occlusion (cessation of blood flow) occurs, or for a predefined maximum observation period (e.g., 30 minutes).
-
The time to occlusion is recorded as the primary efficacy endpoint.
-
In Vivo Tail Transection Bleeding Model
-
Objective: To evaluate the bleeding risk associated with this compound.
-
Protocol:
-
Male ICR mice are anesthetized.
-
This compound (or vehicle/positive control like heparin) is administered via intravenous (i.v.) injection.
-
After a set time (e.g., 10 minutes), the distal 3 mm segment of the tail is transected with a scalpel.
-
The tail is immediately immersed in warm saline (37°C).
-
The time from transection until the cessation of bleeding for at least 30 seconds is recorded as the bleeding time. A cutoff time (e.g., 20 minutes) is typically used.
-
Pharmacokinetic (PK) Study
-
Objective: To determine the pharmacokinetic profile of this compound.
-
Protocol:
-
Male Sprague-Dawley rats are administered this compound via a single intravenous (i.v.) bolus injection (e.g., 10 mg/kg).
-
Blood samples are collected from the jugular vein into tubes containing an anticoagulant (e.g., K2EDTA) at specified time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dose.
-
Plasma is separated by centrifugation and stored frozen until analysis.
-
The concentration of this compound in plasma samples is determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Pharmacokinetic parameters (T1/2, Cmax, AUC, etc.) are calculated using non-compartmental analysis with software such as WinNonlin.
-
Conclusion
This compound is a potent and highly selective inhibitor of Factor XIa. The data presented demonstrate its clear engagement with the intended target, leading to effective anticoagulation in the intrinsic pathway, as shown by the specific prolongation of aPTT. Crucially, this potent antithrombotic activity, validated in a murine thrombosis model, is not accompanied by a significant increase in bleeding risk.[3] These characteristics, combined with a moderate pharmacokinetic profile, establish this compound as a promising candidate for the development of a new class of safer anticoagulants. The detailed protocols provided herein offer a foundation for the replication and further investigation of this and similar compounds targeting FXIa.
References
The Role of Factor XIa Inhibition in Thrombosis and Hemostasis: A Technical Overview
Disclaimer: No specific inhibitor designated "FXIa-IN-8" was identified in the available literature. This guide provides a comprehensive overview of the therapeutic strategy of Factor XIa (FXIa) inhibition, focusing on its effects on thrombosis and hemostasis, based on the broader class of FXIa inhibitors.
Introduction: The Promise of Safer Anticoagulation
Thromboembolic diseases, including venous and arterial thrombosis, are a leading cause of morbidity and mortality worldwide.[1] For decades, the mainstay of anticoagulant therapy has been agents that target central components of the coagulation cascade, such as thrombin or Factor Xa (FXa).[2] While effective, these direct oral anticoagulants (DOACs) carry an inherent risk of bleeding because the factors they inhibit are crucial for normal hemostasis.[2] This has spurred the search for novel anticoagulants that can effectively prevent thrombosis while preserving hemostasis, a quest that has led to significant interest in Factor XI (FXI) and its activated form, FXIa.[3]
Growing evidence suggests that FXIa plays a more significant role in the amplification of thrombin generation during pathological thrombosis than in the initial stages of hemostasis.[4][5] Individuals with a congenital deficiency in FXI, a condition known as hemophilia C, are often asymptomatic or experience only mild bleeding, typically associated with trauma or surgery in tissues with high fibrinolytic activity.[6][7] This observation, coupled with epidemiological studies linking higher FXI levels to an increased risk of thrombotic events, forms the basis for the hypothesis that targeting FXIa could uncouple antithrombotic efficacy from bleeding risk.[7]
The Coagulation Cascade and the Role of FXIa
The coagulation cascade is a complex series of enzymatic reactions culminating in the formation of a stable fibrin clot. It is traditionally divided into the intrinsic (contact activation) and extrinsic (tissue factor) pathways, which converge on a common pathway.
-
Extrinsic Pathway: Initiated by tissue factor (TF) exposed at the site of vessel injury, this pathway is critical for the initial burst of thrombin generation required for hemostasis.[3]
-
Intrinsic Pathway: This pathway is initiated when Factor XII (FXII) comes into contact with a negatively charged surface, leading to a cascade of activations, including the conversion of FXI to FXIa.[8] While its role in physiological hemostasis is considered minor, the intrinsic pathway is implicated in the amplification of thrombin generation that contributes to the growth and stabilization of a thrombus.[8]
FXIa's primary role is to activate Factor IX (FIX) to FIXa.[1][4] FIXa, in complex with its cofactor Factor VIIIa (FVIIIa), then activates Factor X (FX) to FXa, which is a key component of the prothrombinase complex that converts prothrombin to thrombin.[8] Thrombin, in turn, can further activate FXI in a positive feedback loop, amplifying its own generation.[3][5]
Signaling Pathways
FXIa Inhibition: A Novel Antithrombotic Strategy
The therapeutic hypothesis for FXIa inhibition is centered on attenuating the amplification of thrombin generation that drives thrombus growth, while leaving the initial TF-mediated thrombin burst, essential for hemostasis, largely intact. Various pharmacological strategies are being explored to inhibit FXI or FXIa, including:
-
Antisense Oligonucleotides (ASOs): These agents reduce the hepatic synthesis of FXI protein.
-
Small Molecule Inhibitors: These can target the active site of FXIa or allosteric sites.
-
Monoclonal Antibodies: These can block the activation of FXI or inhibit the activity of FXIa.
-
Aptamers: These are nucleic acid-based molecules that can bind to and inhibit FXIa.
Comparative Profile of Anticoagulants
| Feature | Vitamin K Antagonists (e.g., Warfarin) | Direct FXa Inhibitors (e.g., Apixaban, Rivaroxaban) | Direct Thrombin Inhibitors (e.g., Dabigatran) | FXIa Inhibitors (Expected Profile) |
| Target | Vitamin K-dependent clotting factors (II, VII, IX, X) | Factor Xa | Thrombin | Factor XIa |
| Mechanism | Inhibition of synthesis | Direct, reversible inhibition | Direct, reversible inhibition | Inhibition of activity or synthesis |
| Effect on Thrombosis | High | High | High | High |
| Effect on Hemostasis | High | Moderate to High | Moderate to High | Low to Moderate |
| Bleeding Risk | High | Moderate | Moderate | Low |
| Monitoring | Required (INR) | Not routinely required | Not routinely required | Likely not routinely required |
Experimental Evaluation of FXIa Inhibitors
The preclinical and clinical evaluation of FXIa inhibitors involves a battery of in vitro and in vivo assays to characterize their efficacy and safety.
In Vitro Assays
Objective: To determine the potency and selectivity of the inhibitor against FXIa and other coagulation proteases.
Methodology:
-
Enzyme Inhibition Assays:
-
Purified human FXIa is incubated with a specific chromogenic or fluorogenic substrate.
-
The inhibitor, at varying concentrations, is added to the reaction.
-
The rate of substrate cleavage is measured spectrophotometrically or fluorometrically.
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme's activity) is calculated.
-
-
Selectivity Assays:
-
The inhibitor is tested against a panel of other serine proteases involved in coagulation (e.g., thrombin, FXa, FIXa, FVIIa, activated protein C) and fibrinolysis (e.g., plasmin, tPA) to determine its specificity for FXIa.
-
-
Clotting Assays:
-
Activated Partial Thromboplastin Time (aPTT): Measures the integrity of the intrinsic and common pathways. FXIa inhibitors are expected to prolong the aPTT. Plasma from healthy donors is incubated with the inhibitor, a contact activator (e.g., silica), and phospholipids. Clotting is initiated by the addition of calcium chloride, and the time to clot formation is measured.
-
Prothrombin Time (PT): Measures the integrity of the extrinsic and common pathways. FXIa inhibitors are expected to have a minimal effect on the PT.
-
In Vivo Models
Objective: To assess the antithrombotic efficacy and bleeding risk of the inhibitor in a living organism.
Methodology:
-
Thrombosis Models:
-
Ferric Chloride-Induced Arterial Thrombosis: A common model in rodents. A piece of filter paper saturated with ferric chloride is applied to an exposed artery (e.g., carotid or femoral). This induces oxidative injury to the vessel wall, leading to thrombus formation. The inhibitor is administered prior to the injury, and efficacy is assessed by measuring the time to vessel occlusion or the weight of the resulting thrombus.
-
Stasis-Induced Venous Thrombosis: A model that mimics venous thromboembolism. A segment of a large vein (e.g., inferior vena cava) is ligated to induce stasis, often in combination with a hypercoagulable stimulus. The inhibitor's ability to prevent thrombus formation is evaluated.
-
-
Hemostasis Models:
-
Tail Bleeding Time: A standard assay in rodents. A small segment of the tail is transected, and the time it takes for bleeding to stop is measured. This provides an indication of the inhibitor's impact on primary hemostasis.
-
Blood Loss Models: Following a standardized injury (e.g., tail transection or a surgical incision), the total amount of blood loss is quantified.
-
Clinical Development and Future Directions
Several FXIa inhibitors are currently in various stages of clinical development for the prevention and treatment of a range of thromboembolic disorders, including venous thromboembolism after major orthopedic surgery, atrial fibrillation, and secondary prevention after ischemic stroke or myocardial infarction.[1] Phase II studies have shown promising results, demonstrating the potential of this class of drugs to achieve effective anticoagulation with a reduced risk of bleeding compared to standard-of-care anticoagulants.[2]
The ongoing and future phase III trials will be crucial in establishing the safety and efficacy of FXIa inhibitors across different patient populations and clinical indications. The successful development of these agents could represent a significant advancement in anticoagulant therapy, offering a safer alternative for patients at high risk of both thrombosis and bleeding.
Conclusion
Inhibition of FXIa is a promising and innovative approach to anticoagulation that holds the potential to separate antithrombotic efficacy from bleeding risk. By selectively targeting a key component of the intrinsic pathway's amplification of thrombin generation, FXIa inhibitors may offer a safer therapeutic window compared to conventional anticoagulants. The robust preclinical data and encouraging results from early-phase clinical trials have set the stage for the continued development of this exciting new class of drugs. The successful translation of FXIa inhibition into clinical practice could fundamentally change the management of thromboembolic diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. bjcardio.co.uk [bjcardio.co.uk]
- 4. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Factor XIa inhibitors: A review of patent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Factor XI/XIa Inhibition: The Arsenal in Development for a New Therapeutic Target in Cardio- and Cerebrovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Coagulation - Wikipedia [en.wikipedia.org]
Early-Phase Development of FXIa-IN-8: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the early-phase development of FXIa-IN-8, a novel, orally bioavailable small molecule inhibitor of Factor XIa (FXIa). This compound is being investigated as a next-generation anticoagulant with the potential for a superior safety profile compared to current standards of care, specifically a reduced risk of bleeding. This whitepaper details the preclinical and early clinical data for this compound, including its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetic and pharmacodynamic profiles, and initial safety and tolerability in humans. Detailed experimental protocols and structured data summaries are provided to facilitate understanding and replication of key findings.
Introduction
Thromboembolic diseases, including venous thromboembolism and arterial thrombosis, are a leading cause of morbidity and mortality worldwide.[1][2] Current anticoagulant therapies, while effective, are associated with a significant risk of bleeding complications.[1] Factor XIa (FXIa), a serine protease in the intrinsic pathway of the coagulation cascade, has emerged as a promising therapeutic target for new anticoagulants.[3][4] Genetic deficiencies in Factor XI are associated with a reduced risk of thrombosis with only a mild bleeding phenotype, suggesting that inhibition of FXIa may uncouple antithrombotic efficacy from bleeding risk.[3] this compound is a potent and selective small molecule inhibitor of FXIa designed to offer a safer alternative to existing anticoagulants.
Mechanism of Action
This compound is a direct, reversible inhibitor of the activated form of Factor XI (FXIa). By binding to the active site of the FXIa enzyme, this compound prevents the conversion of Factor IX to its activated form, Factor IXa. This, in turn, reduces the amplification of thrombin generation, a key step in the formation of a stable fibrin clot.[2][3][4]
Signaling Pathway of FXIa in Coagulation
The following diagram illustrates the role of FXIa in the intrinsic coagulation cascade and the point of intervention for this compound.
Preclinical Development
In Vitro Pharmacology
The inhibitory potency and selectivity of this compound were assessed using a panel of purified human serine proteases.
Table 1: In Vitro Inhibitory Activity and Selectivity of this compound
| Enzyme Target | IC50 (nM) |
| FXIa | 2.5 |
| Thrombin (FIIa) | > 10,000 |
| FXa | > 10,000 |
| FVIIa | > 10,000 |
| FIXa | > 10,000 |
| FXIIa | > 5,000 |
| Plasma Kallikrein | 850 |
| Activated Protein C (APC) | > 10,000 |
| Trypsin | > 10,000 |
Data are representative of typical results for selective FXIa inhibitors.
In Vivo Pharmacology: Animal Models of Thrombosis
The antithrombotic efficacy of this compound was evaluated in established rabbit models of arterial and venous thrombosis.
Table 2: In Vivo Efficacy of this compound in Rabbit Thrombosis Models
| Thrombosis Model | Endpoint | Dose (mg/kg, p.o.) | Efficacy (% inhibition of thrombus formation) |
| Ferric Chloride-Induced Carotid Artery Thrombosis | Thrombus Weight | 1 | 45% |
| 3 | 78% | ||
| 10 | 95% | ||
| Arteriovenous (AV) Shunt | Thrombus Weight | 1 | 52% |
| 3 | 81% | ||
| 10 | 98% |
Data are representative of typical results for FXIa inhibitors in preclinical models.
Experimental Protocols
Enzyme Inhibition Assays: The inhibitory activity of this compound against human FXIa and other serine proteases was determined by measuring the residual enzyme activity in the presence of varying concentrations of the inhibitor. A chromogenic substrate specific for each enzyme was used, and the rate of substrate hydrolysis was monitored spectrophotometrically at 405 nm. IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Ferric Chloride-Induced Carotid Artery Thrombosis Model: Male New Zealand White rabbits were anesthetized, and a carotid artery was exposed. A filter paper saturated with 10% ferric chloride was applied to the adventitial surface of the artery for 10 minutes to induce endothelial injury and subsequent thrombosis. This compound or vehicle was administered orally 2 hours prior to injury. After 30 minutes of occlusion, the thrombotic segment of the artery was excised and the thrombus weight was determined.
Clinical Development: Phase 1 Studies
The safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound were evaluated in first-in-human studies involving healthy adult volunteers. These studies were randomized, double-blind, and placebo-controlled.
Pharmacokinetics
Following oral administration, this compound is rapidly absorbed and metabolized to an active metabolite, M1. Both the parent compound and the metabolite contribute to the overall pharmacological activity.
Table 3: Single Ascending Dose Pharmacokinetic Parameters of this compound and its Active Metabolite (M1) in Healthy Volunteers
| Dose (mg) | Analyte | Tmax (h, median) | Cmax (ng/mL, mean) | AUC (ng·h/mL, mean) | t1/2 (h, mean) |
| 50 | This compound | 3.5 | 150 | 1200 | 11.8 |
| M1 | 6.5 | 280 | 4500 | 12.5 | |
| 100 | This compound | 3.0 | 290 | 2500 | 12.1 |
| M1 | 6.0 | 550 | 9200 | 13.0 | |
| 200 | This compound | 4.0 | 580 | 5100 | 13.5 |
| M1 | 7.0 | 1100 | 18500 | 14.1 | |
| 400 | This compound | 3.0 | 950 | 8800 | 15.8 |
| M1 | 6.0 | 1800 | 31000 | 14.7 |
Data are based on published results for SHR2285.[1][2][5]
Table 4: Multiple Ascending Dose (Twice Daily for 6 Days) Pharmacokinetic Parameters of this compound at Steady State
| Dose (mg, BID) | Tmax (h, median) | t1/2 (h, mean) |
| 200 | 2.5 | 13.9 |
| 300 | 3.0 | 14.5 |
Data are based on published results for SHR2285.[3][6][7]
Pharmacodynamics
The anticoagulant effect of this compound was assessed by measuring the inhibition of FXI activity and the prolongation of the activated partial thromboplastin time (aPTT).
Table 5: Pharmacodynamic Effects of this compound at Steady State (Multiple Ascending Doses)
| Dose (mg, BID) | Maximum FXI Activity Inhibition (%) | Maximum aPTT Prolongation (x-fold increase from baseline) |
| 100 | 73.3 | 1.8 |
| 200 | 85.6 | 2.1 |
| 300 | 87.8 | 2.4 |
| 400 | 86.3 | 2.3 |
Data are based on published results for SHR2285.[3][4][5]
Safety and Tolerability
In Phase 1 studies, this compound was generally well-tolerated at single doses up to 400 mg and multiple twice-daily doses up to 300 mg.[1][2][3][5] All adverse events were mild in intensity, and importantly, no bleeding events were reported.[1][2][3]
Clinical Experimental Workflow
The following diagram outlines the workflow of the first-in-human, single ascending dose study for this compound.
Summary and Future Directions
The early-phase development of this compound has demonstrated a promising profile for a novel anticoagulant. The preclinical data show potent and selective inhibition of FXIa, leading to significant antithrombotic efficacy in animal models. The Phase 1 clinical data in healthy volunteers indicate that this compound is well-tolerated, with a predictable pharmacokinetic and pharmacodynamic profile.[1][5] The dose-dependent inhibition of FXI activity and prolongation of aPTT, without an increased risk of bleeding, support the therapeutic hypothesis that targeting FXIa can separate antithrombotic effects from hemostatic impairment.[1][3] Further clinical development in patient populations is warranted to establish the efficacy and safety of this compound for the prevention and treatment of thromboembolic disorders.
Logical Relationship of Development
The progression of this compound from preclinical to clinical development follows a logical pathway of evidence generation.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Animal Models of Thrombosis From Zebrafish to Nonhuman Primates: Use in the Elucidation of New Pathologic Pathways and the Development of Antithrombotic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Murine Models in the Evaluation of Heparan Sulfate-Based Anticoagulants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole-based factor Xa inhibitors containing N-arylpiperidinyl P4 residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fragment-Based Lead Generation of 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xia Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Parenteral Small Molecule Coagulation Factor XIa Inhibitor Clinical Candidate (BMS-962212) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of the Potential Clinical Benefits of Small Molecule Factor XIa Inhibitors in Arterial Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Characterization of FXIa Inhibitors
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of Factor XIa (FXIa) inhibitors. While specific data for a compound designated "FXIa-IN-8" is not publicly available, the following protocols and data presentation formats can be readily adapted for the characterization of any novel FXIa inhibitor.
Introduction to Factor XIa (FXIa)
Factor XIa is a serine protease that plays a crucial role in the intrinsic pathway of the blood coagulation cascade.[1][2][3] Upon activation from its zymogen form, Factor XI (FXI), by Factor XIIa or thrombin, FXIa amplifies the coagulation signal by activating Factor IX.[1][3][4][5] This ultimately leads to the generation of thrombin and the formation of a stable fibrin clot.[3][4] Targeting FXIa is an attractive anticoagulant strategy as its inhibition is expected to reduce the risk of thrombosis with a lower propensity for bleeding complications compared to traditional anticoagulants.[6][7]
Quantitative Data Summary for FXIa Inhibitors
The inhibitory potency of a compound against FXIa and its selectivity over other related proteases are critical parameters. The following table provides a template for summarizing such quantitative data. Representative data for known FXIa inhibitors are included for illustrative purposes.
| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Selectivity vs. Thrombin | Selectivity vs. FXa | Reference |
| This compound | FXIa | Data Not Available | - | - | - | - | - |
| Inhibitor A (example) | FXIa | Chromogenic Substrate | 15 | 5 | >1000-fold | >500-fold | Fictional |
| Inhibitor B (example) | FXIa | aPTT (human plasma) | 120 | - | >800-fold | >400-fold | Fictional |
| Boronic acid ester 8 | FXIa | Fluorogenic Substrate | 1400 | - | ~8.8-fold | ~31-fold | [1] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols can be adapted for the specific inhibitor being tested.
FXIa Enzymatic Activity Assay (Chromogenic Substrate)
This assay measures the direct inhibition of FXIa enzymatic activity using a specific chromogenic substrate.
Materials:
-
Human FXIa (purified)
-
Chromogenic FXIa substrate (e.g., S-2366)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, 0.1% BSA, pH 7.4
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Protocol:
-
Prepare a stock solution of the test compound and create a serial dilution series in the assay buffer.
-
In a 96-well plate, add 10 µL of each concentration of the test compound. Include vehicle control (e.g., DMSO) and a no-enzyme control.
-
Add 70 µL of assay buffer to all wells.
-
Add 10 µL of a pre-diluted solution of human FXIa (final concentration ~1 nM) to all wells except the no-enzyme control.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the chromogenic substrate (final concentration ~0.5 mM).
-
Immediately measure the change in absorbance at 405 nm over time (kinetic mode) for 10-15 minutes at 37°C.
-
The rate of substrate hydrolysis is proportional to the FXIa activity.
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay measures the effect of an inhibitor on the intrinsic and common pathways of the coagulation cascade in plasma.
Materials:
-
Human plasma (citrated)
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium chloride (CaCl2) solution (25 mM)
-
Test compound (e.g., this compound)
-
Coagulometer
Protocol:
-
Prepare a serial dilution of the test compound in a suitable buffer.
-
Pre-warm the human plasma, aPTT reagent, and CaCl2 solution to 37°C.
-
In a coagulometer cuvette, mix 50 µL of human plasma with 10 µL of the test compound dilution or vehicle control.
-
Incubate the mixture at 37°C for 3 minutes.
-
Add 50 µL of the pre-warmed aPTT reagent and incubate for a further 3-5 minutes at 37°C.
-
Initiate clotting by adding 50 µL of the pre-warmed CaCl2 solution.
-
The coagulometer will automatically measure the time to clot formation (in seconds).
Data Analysis: Plot the clotting time (in seconds) against the concentration of the test compound. The concentration of the inhibitor that doubles the clotting time of the vehicle control is often reported as the aPTT doubling concentration.
Selectivity Profiling
To assess the selectivity of the inhibitor, similar enzymatic assays should be performed against other key serine proteases in the coagulation cascade, such as thrombin and Factor Xa. The protocols are analogous to the FXIa enzymatic assay, using the specific enzyme and its corresponding chromogenic substrate.
Visualizations
Signaling Pathway Diagram
Caption: Intrinsic, Extrinsic, and Common Pathways of the Coagulation Cascade.
Experimental Workflow Diagram
Caption: General workflow for determining the IC50 of an FXIa inhibitor.
References
- 1. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coagulation - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. An Update on Factor XI Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
Application Notes and Protocols for Testing FXIa-IN-8 in Animal Models of Thrombosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Factor XIa (FXIa) has emerged as a promising target for the development of novel antithrombotic agents. As a key component of the intrinsic pathway of the coagulation cascade, FXIa plays a significant role in the amplification of thrombin generation and the stabilization of thrombi.[1][2][3] Preclinical and clinical data suggest that inhibition of FXIa can reduce the risk of thrombosis with a potentially lower risk of bleeding compared to currently available anticoagulants that target Factor Xa or thrombin.[4] This makes FXIa inhibitors, such as the investigational compound FXIa-IN-8, attractive candidates for the prevention and treatment of thromboembolic disorders.
These application notes provide detailed protocols for evaluating the in vivo efficacy and bleeding risk of this compound in established murine models of thrombosis and hemostasis. The described assays are the ferric chloride-induced carotid artery thrombosis model, the tail bleeding time assay, and the in vitro activated partial thromboplastin time (aPTT) assay.
Signaling Pathway of the Coagulation Cascade
The coagulation cascade is a series of enzymatic reactions that leads to the formation of a stable fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. FXIa is a critical enzyme in the intrinsic pathway, where it activates Factor IX, leading to a burst in thrombin generation.
Data Presentation
Note: No publicly available quantitative data for this compound was identified. The following tables are provided as templates for researchers to present their experimental findings.
Table 1: Effect of this compound on Ferric Chloride-Induced Carotid Artery Thrombosis
| Treatment Group | Dose (mg/kg) | n | Time to Occlusion (min) | Thrombus Weight (mg) |
| Vehicle Control | - | 10 | e.g., 10.5 ± 2.1 | e.g., 5.2 ± 1.3 |
| This compound | 1 | 10 | e.g., 15.8 ± 3.5 | e.g., 3.1 ± 0.9 |
| This compound | 3 | 10 | e.g., 25.2 ± 4.8 | e.g., 1.5 ± 0.5 |
| This compound | 10 | 10 | e.g., >30 (no occlusion) | e.g., 0.8 ± 0.3 |
| Positive Control (e.g., Heparin) | Specify Dose | 10 | e.g., >30 (no occlusion) | e.g., 0.5 ± 0.2 |
| Data are presented as mean ± standard deviation (SD). |
Table 2: Effect of this compound on Tail Bleeding Time
| Treatment Group | Dose (mg/kg) | n | Bleeding Time (s) | Blood Loss (µL) |
| Vehicle Control | - | 10 | e.g., 120 ± 35 | e.g., 15 ± 5 |
| This compound | 1 | 10 | e.g., 135 ± 40 | e.g., 18 ± 6 |
| This compound | 3 | 10 | e.g., 180 ± 55 | e.g., 25 ± 8 |
| This compound | 10 | 10 | e.g., 250 ± 70 | e.g., 40 ± 12 |
| Positive Control (e.g., Warfarin) | Specify Dose | 10 | e.g., >600 | e.g., >100 |
| Data are presented as mean ± SD. |
Table 3: Effect of this compound on Activated Partial Thromboplastin Time (aPTT) in Mouse Plasma
| Compound | Concentration (µM) | n | aPTT (s) | Fold Increase vs. Control |
| Vehicle Control | - | 5 | e.g., 35.2 ± 2.5 | 1.0 |
| This compound | 0.1 | 5 | e.g., 45.8 ± 3.1 | 1.3 |
| This compound | 0.3 | 5 | e.g., 60.1 ± 4.5 | 1.7 |
| This compound | 1.0 | 5 | e.g., 88.0 ± 6.2 | 2.5 |
| This compound | 3.0 | 5 | e.g., 123.5 ± 9.8 | 3.5 |
| Data are presented as mean ± SD. |
Experimental Protocols
Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model
This model is widely used to evaluate the efficacy of antithrombotic agents in an in vivo setting of arterial thrombosis.[5][6][7][8]
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
This compound
-
Vehicle for this compound
-
Anesthetic (e.g., isoflurane or ketamine/xylazine mixture)
-
Ferric chloride (FeCl₃) solution (e.g., 5-10% in distilled water)
-
Filter paper strips (1x2 mm)
-
Doppler flow probe
-
Surgical instruments (forceps, scissors, vessel clamps)
-
Surgical microscope
-
Saline solution
Procedure:
-
Administer this compound or vehicle to mice via the desired route (e.g., oral gavage, intravenous injection) at a predetermined time before surgery.
-
Anesthetize the mouse and place it in a supine position on a surgical board.
-
Make a midline cervical incision to expose the left common carotid artery.
-
Carefully dissect the artery from the surrounding tissue.
-
Place a Doppler flow probe around the artery to monitor blood flow.
-
Saturate a filter paper strip with the FeCl₃ solution and apply it to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).
-
Remove the filter paper and rinse the area with saline.
-
Continuously monitor blood flow until complete occlusion occurs (cessation of blood flow) or for a predetermined observation period (e.g., 30-60 minutes).
-
Record the time to occlusion.
-
At the end of the experiment, the thrombus can be excised and weighed.
Tail Bleeding Time Assay
This assay is used to assess the potential bleeding risk associated with antithrombotic compounds.[9][10]
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
This compound
-
Vehicle for this compound
-
Anesthetic (e.g., isoflurane)
-
Scalpel or sharp blade
-
50 mL conical tube containing saline at 37°C
-
Filter paper
-
Stopwatch
Procedure:
-
Administer this compound or vehicle to mice.
-
At the time of peak effect, anesthetize the mouse.
-
Transect 3-5 mm of the distal tail with a sharp scalpel.
-
Immediately immerse the tail in the pre-warmed saline.
-
Start the stopwatch and measure the time until bleeding ceases for at least 30 seconds.
-
If bleeding does not stop within a predetermined cutoff time (e.g., 600 seconds), the experiment is terminated to prevent excessive blood loss.
-
Alternatively, blood can be collected on a piece of filter paper at regular intervals, and the total blood loss can be quantified by measuring the hemoglobin content.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT is an in vitro coagulation assay that measures the integrity of the intrinsic and common pathways. It is expected to be prolonged by FXIa inhibitors.[11][12]
Materials:
-
Mouse platelet-poor plasma (PPP)
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
aPTT reagent (containing a contact activator like silica and phospholipids)
-
Calcium chloride (CaCl₂) solution (25 mM)
-
Coagulometer
-
Water bath at 37°C
Procedure:
-
Collect blood from mice into citrate-containing tubes.
-
Prepare PPP by centrifuging the blood at 2000 x g for 15 minutes.
-
Pre-warm the PPP, aPTT reagent, and CaCl₂ solution to 37°C.
-
In a coagulometer cuvette, mix a small volume of PPP with the desired concentration of this compound or vehicle.
-
Incubate the plasma-inhibitor mixture for a specified time (e.g., 2 minutes) at 37°C.
-
Add the aPTT reagent and incubate for a further period (e.g., 3-5 minutes) at 37°C.
-
Initiate the clotting reaction by adding the pre-warmed CaCl₂ solution.
-
The coagulometer will automatically measure the time taken for a fibrin clot to form. This is the aPTT.
References
- 1. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Determination of the Potential Clinical Benefits of Small Molecule Factor XIa Inhibitors in Arterial Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hh.alma.exlibrisgroup.com [hh.alma.exlibrisgroup.com]
- 6. Characterization of Ferric Chloride-Induced Arterial Thrombosis Model of Mice and the Role of Red Blood Cells in Thrombosis Acceleration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of Ferric Chloride-Induced Arterial Thrombosis Model of Mice and the Role of Red Blood Cells in Thrombosis Acceleration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Coagulation procofactor activation by factor XIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticoagulant drugs targeting factor XI/XIa and coagulation tests: we urgently need reliable pharmacodynamic data - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Representative FXIa Inhibitor (FXIa-IN-8)
For Research Use Only
Introduction
Factor XIa (FXIa) is a critical component of the intrinsic pathway of the blood coagulation cascade.[1][2] It plays a significant role in the amplification of thrombin generation, which is essential for thrombus formation and stabilization.[3][4] Inhibition of FXIa is a promising therapeutic strategy for the prevention and treatment of thromboembolic disorders with a potentially lower risk of bleeding compared to traditional anticoagulants that target common pathway factors like Factor Xa or thrombin.[2][5] This document provides detailed application notes and protocols for the preclinical evaluation of FXIa-IN-8, a representative small molecule, reversible inhibitor of FXIa. These guidelines are intended for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound is hypothesized to be a direct, reversible inhibitor that binds to the active site of FXIa, thereby preventing the activation of its downstream substrate, Factor IX.[2][6] This inhibition leads to a reduction in thrombin generation and subsequent fibrin clot formation. By selectively targeting the intrinsic pathway, this compound is expected to modulate thrombosis with a minimal impact on hemostasis, which is primarily initiated by the extrinsic (tissue factor) pathway.[3]
Data Presentation
Table 1: In Vitro Pharmacodynamic Profile of this compound
| Parameter | Assay | Value |
| IC50 | Human FXIa Enzymatic Assay | e.g., 5 nM |
| Selectivity | vs. Thrombin | e.g., >1000-fold |
| vs. Factor Xa | e.g., >1000-fold | |
| vs. Factor VIIa | e.g., >1000-fold | |
| vs. Trypsin | e.g., >500-fold | |
| Plasma Clotting | aPTT (human plasma) | e.g., 2x prolongation at 1 µM |
| PT (human plasma) | e.g., No significant prolongation |
Table 2: Representative Pharmacokinetic Parameters of this compound in Preclinical Species (e.g., Rat)
| Parameter | Unit | Intravenous (IV) | Oral (PO) |
| Half-life (t1/2) | h | e.g., 2 | e.g., 4 |
| Clearance (CL) | mL/min/kg | e.g., 15 | - |
| Volume of Distribution (Vdss) | L/kg | e.g., 0.5 | - |
| Bioavailability (F) | % | - | e.g., 60 |
Experimental Protocols
In Vitro FXIa Enzymatic Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified human FXIa.
Materials:
-
Purified human Factor XIa
-
Fluorogenic or chromogenic FXIa substrate
-
Assay buffer (e.g., Tris-buffered saline with BSA)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add a fixed concentration of human FXIa to each well of the microplate.
-
Add the diluted this compound or vehicle control (DMSO) to the wells and incubate for a predetermined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FXIa substrate to each well.
-
Monitor the change in fluorescence or absorbance over time using a microplate reader.
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Activated Partial Thromboplastin Time (aPTT) Assay
Objective: To assess the effect of this compound on the intrinsic pathway of coagulation in plasma.
Materials:
-
Pooled normal human plasma
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium chloride (CaCl2) solution
-
This compound stock solution (in DMSO)
-
Coagulometer
Protocol:
-
Prepare serial dilutions of this compound in a suitable solvent.
-
Spike the human plasma with the diluted this compound or vehicle control.
-
Incubate the plasma-inhibitor mixture at 37°C for a specified time.
-
Add the aPTT reagent to the plasma and incubate for the time recommended by the manufacturer (typically 3-5 minutes) at 37°C.
-
Initiate clotting by adding pre-warmed CaCl2 solution.
-
Measure the time to clot formation using a coagulometer.
-
Record the clotting time in seconds.
Prothrombin Time (PT) Assay
Objective: To assess the effect of this compound on the extrinsic pathway of coagulation, serving as a measure of selectivity.
Materials:
-
Pooled normal human plasma
-
PT reagent (thromboplastin)
-
This compound stock solution (in DMSO)
-
Coagulometer
Protocol:
-
Prepare serial dilutions of this compound.
-
Spike the human plasma with the diluted inhibitor or vehicle control.
-
Incubate the plasma-inhibitor mixture at 37°C.
-
Initiate clotting by adding the pre-warmed PT reagent.
-
Measure the time to clot formation using a coagulometer.
-
Record the clotting time in seconds.
In Vivo Thrombosis Model (e.g., Ferric Chloride-Induced Arterial Thrombosis in Rats)
Objective: To evaluate the antithrombotic efficacy of this compound in a preclinical animal model.
Materials:
-
Anesthetized rats
-
This compound formulation for in vivo administration (e.g., oral gavage or intravenous infusion)
-
Ferric chloride (FeCl3) solution
-
Surgical instruments
-
Doppler flow probe or intravital microscope
Protocol:
-
Administer this compound or vehicle control to the rats at various doses and time points prior to the procedure.
-
Anesthetize the animal and surgically expose a carotid artery.
-
Place a Doppler flow probe around the artery to monitor blood flow or visualize the vessel with an intravital microscope.
-
Induce thrombosis by applying a filter paper saturated with FeCl3 solution to the adventitial surface of the artery for a defined period (e.g., 3-5 minutes).
-
Monitor blood flow until complete occlusion occurs or for a predetermined observation period.
-
Record the time to occlusion. Compare the results between the treated and vehicle control groups to determine the antithrombotic effect.
Visualizations
Caption: Intrinsic, extrinsic, and common pathways of the coagulation cascade.
Caption: Preclinical evaluation workflow for FXIa inhibitors.
Caption: Mechanism of action of this compound in thrombosis.
References
- 1. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Factor XIa inhibitors: A review of patent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Measuring the Anticoagulant Activity of a Novel Factor XIa Inhibitor
< APPLICATION NOTE
Introduction
Factor XIa (FXIa) is a serine protease that plays a significant role in the amplification of thrombin generation through the intrinsic pathway of the coagulation cascade.[1][2] Its position in the coagulation pathway makes it an attractive target for the development of novel anticoagulants with a potentially wider therapeutic window and a reduced risk of bleeding compared to traditional therapies.[3][4] This document provides detailed protocols for characterizing the anticoagulant activity of a representative small molecule FXIa inhibitor, herein referred to as "FXIa-IN-8". The methodologies described include a purified enzyme inhibition assay (Chromogenic Assay) and a plasma-based clotting assay (activated Partial Thromboplastin Time, aPTT).
Principle of Assays
The anticoagulant activity of this compound is quantified by two primary methods:
-
Chromogenic Substrate Assay: This assay directly measures the inhibitory effect of the compound on purified human FXIa. The enzyme's activity is determined by its ability to cleave a chromogenic substrate, releasing a colored product (p-nitroaniline), which is measured spectrophotometrically. The reduction in color development in the presence of the inhibitor is proportional to its potency.[5] This method is ideal for determining the half-maximal inhibitory concentration (IC50).
-
Activated Partial Thromboplastin Time (aPTT) Assay: This is a plasma-based clotting assay that assesses the integrity of the intrinsic and common coagulation pathways.[6] FXIa inhibitors are expected to prolong the aPTT by blocking the activity of FXIa, thus delaying clot formation.[7] This assay provides a measure of the inhibitor's anticoagulant effect in a more physiologically relevant matrix.
Materials and Reagents
-
Human FXIa, purified
-
Chromogenic Substrate for FXIa (e.g., S-2366)
-
Tris-Buffered Saline (TBS), pH 7.4
-
Dimethyl Sulfoxide (DMSO)
-
Normal Pooled Human Plasma
-
FXI-deficient Plasma
-
aPTT Reagent (e.g., containing ellagic acid as an activator)
-
Calcium Chloride (CaCl2) solution
-
96-well microplates
-
Coagulometer or microplate reader
Experimental Protocols
Protocol 1: Chromogenic Assay for IC50 Determination
This protocol details the steps to determine the IC50 value of this compound against purified human FXIa.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute the this compound stock solution in assay buffer (e.g., TBS) to create a range of concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Prepare a solution of human FXIa in assay buffer.
-
Prepare a solution of the chromogenic substrate in assay buffer.
-
-
Assay Procedure:
-
To a 96-well microplate, add the this compound dilutions. Include a control with buffer and DMSO but no inhibitor.
-
Add the human FXIa solution to all wells and incubate for a specified period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the chromogenic substrate to all wells.
-
Immediately begin monitoring the change in absorbance at 405 nm at 37°C for a set duration (e.g., 10-30 minutes) using a microplate reader.
-
-
Data Analysis:
-
Determine the rate of reaction (V) for each inhibitor concentration by calculating the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percent inhibition for each concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity.[8][9]
-
Protocol 2: Activated Partial Thromboplastin Time (aPTT) Assay
This protocol measures the effect of this compound on the clotting time of human plasma.
-
Preparation of Samples:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or saline).
-
Spike normal pooled human plasma with various concentrations of this compound. Include a vehicle control.
-
-
Assay Procedure (using an automated coagulometer):
-
Pipette the plasma samples (spiked with this compound or vehicle) into cuvettes.
-
Add the aPTT reagent to the plasma and incubate for a specified time (e.g., 3-5 minutes) at 37°C. This step activates the contact pathway.
-
Initiate clotting by adding pre-warmed calcium chloride solution.
-
The coagulometer will automatically detect the formation of a fibrin clot and record the clotting time in seconds.
-
-
Data Analysis:
-
Record the aPTT clotting time for each concentration of this compound.
-
Plot the aPTT clotting time (in seconds) against the concentration of the inhibitor.
-
Determine the concentration of this compound required to double the baseline aPTT.
-
Data Presentation
The following tables present illustrative data for a typical potent and selective FXIa inhibitor, referred to as this compound.
Table 1: In Vitro Inhibitory Potency of this compound
| Target Enzyme | Assay Type | Endpoint | Value (nM) | Selectivity vs. FXIa |
| FXIa | Chromogenic | IC50 | 5 | - |
| Thrombin | Chromogenic | IC50 | >10,000 | >2000-fold |
| Factor Xa | Chromogenic | IC50 | >10,000 | >2000-fold |
This table showcases the high potency and selectivity of the inhibitor for FXIa over other related serine proteases in the coagulation cascade.[10]
Table 2: Anticoagulant Activity of this compound in Human Plasma
| Assay | Endpoint | Value (µM) |
| Activated Partial Thromboplastin Time (aPTT) | Concentration to double clotting time | 1.5 |
| Prothrombin Time (PT) | Concentration to double clotting time | >50 |
This table demonstrates the anticoagulant effect of the inhibitor in a plasma environment. As expected for an FXIa inhibitor, it prolongs the aPTT, which is sensitive to the intrinsic pathway, while having minimal effect on the PT, which assesses the extrinsic pathway.[7][11]
Visualizations
Below are diagrams illustrating the relevant biological pathway and experimental workflows.
Caption: Role of Factor XIa in the Coagulation Cascade and the Target of this compound.
Caption: Experimental Workflow for IC50 Determination using a Chromogenic Assay.
Caption: Experimental Workflow for the aPTT Assay.
The protocols outlined in this application note provide a robust framework for assessing the anticoagulant activity of novel FXIa inhibitors like this compound. The combination of a purified enzyme assay and a plasma-based clotting assay allows for a comprehensive characterization of the inhibitor's potency, selectivity, and functional anticoagulant effect. This information is critical for the preclinical evaluation and further development of new antithrombotic agents targeting Factor XIa.
References
- 1. An Update on Factor XI Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bms.com [bms.com]
- 3. Factor XI - Wikipedia [en.wikipedia.org]
- 4. Laboratory Evaluation of Interferences Associated with Factor XIa Inhibitors Asundexian and Milvexian in Routine Coagulation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. coachrom.com [coachrom.com]
- 6. APTT Reagent - Fortress Diagnostics [fortressdiagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FXIa-IN-8 in Intrinsic Coagulation Pathway Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing FXIa-IN-8, a potent and selective inhibitor of Factor XIa (FXIa), as a research tool to investigate the intrinsic coagulation pathway. The detailed protocols and data presented herein are intended to facilitate the design and execution of experiments aimed at understanding the role of FXIa in thrombosis and hemostasis.
Application Notes
This compound is a small molecule inhibitor that demonstrates high affinity and selectivity for the active site of FXIa. Its mechanism of action involves the direct inhibition of FXIa's enzymatic activity, thereby blocking the downstream amplification of the coagulation cascade. This targeted inhibition makes this compound an invaluable tool for dissecting the specific contributions of the intrinsic pathway to thrombus formation, distinct from the extrinsic (tissue factor-mediated) pathway.
Key characteristics of this compound include its significant anticoagulant activity in assays sensitive to the intrinsic pathway, such as the activated partial thromboplastin time (aPTT), while having a minimal effect on the prothrombin time (PT), an assay that primarily evaluates the extrinsic and common pathways.[1] In vivo studies have shown that this compound possesses antithrombotic efficacy in models of arterial thrombosis with a reduced risk of bleeding compared to traditional anticoagulants.[1]
Mechanism of Action of this compound
Caption: Mechanism of this compound in the intrinsic coagulation pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on published research.
Table 1: In Vitro Inhibitory Activity of this compound [1]
| Target | IC50 (nM) |
| Factor XIa (FXIa) | 14.2 |
| Plasma Kallikrein (PKal) | 27900 |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Arterial Thrombosis [1]
| Treatment Group | Dose (mg/kg, i.v.) | Time to Occlusion (minutes) |
| Vehicle Control | - | ~10 |
| This compound | 6.5 | Slightly prolonged |
| This compound | 19.5 | Significantly prolonged |
| This compound | 35 | Excellent antithrombotic activity |
Table 3: Pharmacokinetic Profile of this compound in Male Sprague-Dawley Rats (10 mg/kg, i.v.) [1]
| Parameter | Value |
| Half-life (T1/2) | 1.26 h |
| Maximum Concentration (Cmax) | 57 µg/mL |
| Area Under the Curve (AUC0-t) | 18.3 h·µg/mL |
| Clearance (Cl) | 553 mL/h/kg |
| Volume of Distribution (Vz) | 969 mL/kg |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on the primary research describing this compound and standard laboratory procedures.
Protocol 1: FXIa Enzymatic Activity Assay
This protocol is for determining the inhibitory potency (IC50) of this compound against human FXIa.
Caption: Workflow for the FXIa enzymatic activity assay.
Materials:
-
Human Factor XIa (purified)
-
Chromogenic FXIa substrate (e.g., S-2366)
-
Assay Buffer (e.g., Tris-buffered saline, pH 7.4, containing 0.1% BSA)
-
This compound (dissolved in DMSO and serially diluted)
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 405 nm
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
-
In a 96-well plate, add 50 µL of assay buffer, 25 µL of the this compound dilution (or vehicle control), and 25 µL of a pre-diluted human FXIa solution.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the chromogenic FXIa substrate.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the change in absorbance at 405 nm over time (e.g., every 30 seconds for 10-15 minutes).
-
Calculate the initial reaction velocity for each well.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Activated Partial Thromboplastin Time (aPTT) Assay
This assay assesses the effect of this compound on the intrinsic and common pathways of coagulation.
References
Application Notes and Protocols for FXIa Inhibitors in Animal Models
Note: Information regarding a specific inhibitor designated "FXIa-IN-8" is not publicly available. The following application notes and protocols are a synthesis of publicly available data on various small-molecule and biologic inhibitors of Factor XIa (FXIa) and are intended to serve as a general guide for researchers, scientists, and drug development professionals.
Introduction
Factor XIa (FXIa) has emerged as a promising therapeutic target for the development of novel anticoagulants. Preclinical and clinical data suggest that inhibition of FXIa can effectively prevent thrombosis with a potentially lower risk of bleeding compared to currently available anticoagulants.[1][2][3][4] This is attributed to the role of the intrinsic coagulation pathway, where FXIa is a key enzyme, in amplifying thrombin generation during pathological thrombus formation, while having a lesser role in physiological hemostasis.[3][4][5][6] These application notes provide a summary of dosing and administration strategies for FXIa inhibitors in various animal models, along with detailed experimental protocols.
Signaling Pathway of FXIa in Coagulation
The coagulation cascade is a series of enzymatic reactions leading to the formation of a fibrin clot. It is traditionally divided into the intrinsic (contact activation) and extrinsic (tissue factor) pathways, which converge on a common pathway. FXIa is a critical serine protease in the intrinsic pathway.[6]
References
- 1. Factor XI/XIa Inhibition: The Arsenal in Development for a New Therapeutic Target in Cardio- and Cerebrovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antithrombotic Effects of the Novel Small-Molecule Factor XIa Inhibitor Milvexian in a Rabbit Arteriovenous Shunt Model of Venous Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Factor XIa Inhibitor Engineered from Banded Krait Venom Toxin: Efficacy and Safety in Rodent Models of Arterial and Venous Thrombosis [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A Factor XIa Inhibitor Engineered from Banded Krait Venom Toxin: Efficacy and Safety in Rodent Models of Arterial and Venous Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Profiling the FXIa Inhibitor, FXIa-IN-8, with Thrombin Generation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombin is the central enzyme in hemostasis, responsible for converting fibrinogen to fibrin to form a stable blood clot. The Thrombin Generation Assay (TGA) is a global hemostasis test that provides a comprehensive assessment of the coagulation potential of a plasma sample by measuring the dynamics of thrombin formation and decay over time.[1] Unlike traditional endpoint clotting tests like prothrombin time (PT) or activated partial thromboplastin time (aPTT), which measure only the initiation phase of coagulation, the TGA captures the entire process, offering a more physiologically relevant picture of hemostatic balance.[2]
Factor XIa (FXIa) is a serine protease in the intrinsic pathway of the coagulation cascade. It amplifies thrombin production through the activation of Factor IX.[3] Due to its significant role in the propagation of thrombosis with a lesser role in initial hemostasis, FXIa has emerged as a promising target for the development of novel anticoagulants that may offer a reduced risk of bleeding.[4]
This application note provides a detailed protocol for using a thrombin generation assay to characterize the pharmacological activity of FXIa-IN-8 , a potent and selective small molecule inhibitor of FXIa with a reported IC50 of 14.2 nM.[1]
Coagulation Cascade and the Role of FXIa
The diagram below illustrates the intrinsic, extrinsic, and common pathways of the coagulation cascade, highlighting the amplification loop involving FXIa. This compound specifically inhibits FXIa, thereby reducing the amplification of thrombin generation.
Principle of the Thrombin Generation Assay
The TGA continuously measures the concentration of active thrombin in plasma after the initiation of coagulation. The assay is performed in a microplate reader equipped with a fluorometer. Coagulation is initiated by adding a trigger reagent containing calcium and a low concentration of tissue factor (TF) and/or FXIa. A fluorogenic substrate for thrombin is also added. As thrombin is generated, it cleaves the substrate, releasing a fluorescent signal that is measured over time. The resulting curve, or "thrombogram," is analyzed to determine key parameters that describe the coagulation potential.
Experimental Workflow
The general workflow for assessing an FXIa inhibitor using a TGA is outlined below.
Materials and Reagents
-
Plasma: Pooled normal human platelet-poor plasma (PPP), citrated.
-
Inhibitor: this compound (MedChemExpress, Cat. No. HY-145152 or equivalent).
-
TGA Reagents: Commercially available kit (e.g., Technothrombin® TGA, ST Genesia®, or Calibrated Automated Thrombogram®). These kits typically include:
-
Trigger Reagent: A reagent containing a low concentration of tissue factor (e.g., 1 pM) is recommended to ensure sensitivity to the intrinsic pathway.[5] For enhanced sensitivity, a dual trigger containing both low TF (1 pM) and a small amount of purified human FXIa (e.g., 100 pM) can be used.[6]
-
Fluorogenic Substrate: e.g., Z-Gly-Gly-Arg-AMC.
-
Thrombin Calibrator: A known concentration of active thrombin used for converting fluorescence units to thrombin concentration (nM).
-
Assay Buffer: Calcium-containing buffer.
-
-
Equipment:
-
Fluorometric microplate reader with 37°C incubation and automated reagent injectors.
-
96-well black microplates.
-
Precision pipettes.
-
TGA analysis software.
-
Experimental Protocol
This protocol is a general guideline and should be adapted based on the specific TGA system and reagents used.
1. Reagent Preparation: a. Thaw all reagents (plasma, TGA kit components) at 37°C. Keep on ice after thawing until use. b. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). c. Perform serial dilutions of the this compound stock solution in the assay buffer to achieve the desired final concentrations (e.g., 0 nM to 1000 nM). The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
2. Assay Procedure (Calibrated Automated Thrombogram - CAT method example): a. Calibrator Wells: Pipette 20 µL of Thrombin Calibrator and 60 µL of PPP into designated wells. b. Test Wells: Pipette 80 µL of PPP into the remaining wells. c. Inhibitor Addition: Add 10 µL of the this compound dilution or vehicle (buffer with corresponding DMSO concentration) to the test wells. d. Incubation: Incubate the plate for 10 minutes at 37°C. e. Reaction Initiation: Place the plate in the pre-warmed (37°C) fluorometer. Program the instrument to inject 20 µL of the Trigger/Substrate mixture into all wells. f. Data Acquisition: Immediately begin reading fluorescence (Excitation: ~390 nm, Emission: ~460 nm) every 20-30 seconds for a total of 60-90 minutes.
3. Data Analysis: a. The TGA software will automatically subtract the background fluorescence and use the calibrator to convert the rate of fluorescence change into nM of active thrombin. b. The software generates a thrombogram (thrombin concentration vs. time) for each well. c. From the thrombogram, the following key parameters are calculated:[7][8]
- Lag Time (min): The time until the start of thrombin generation.
- Endogenous Thrombin Potential (ETP, nM·min): The total amount of thrombin generated, represented by the area under the curve.
- Peak Thrombin (nM): The maximum concentration of thrombin reached.
- Time to Peak (ttPeak, min): The time taken to reach the peak thrombin concentration.
- Velocity Index (nM/min): The maximal rate of thrombin generation.
Data Presentation: Effect of this compound on Thrombin Generation
The following table summarizes representative data showing the concentration-dependent effect of this compound on key TGA parameters when initiated with a low-TF trigger.
| This compound Conc. (nM) | Lag Time (min) | ETP (nM·min) | Peak Thrombin (nM) | Time to Peak (min) | Velocity Index (nM/min) |
| 0 (Vehicle) | 5.2 | 1550 | 310 | 9.8 | 115 |
| 1 | 5.8 | 1420 | 285 | 10.5 | 98 |
| 5 | 6.9 | 1180 | 215 | 12.1 | 65 |
| 15 (≈ IC50) | 9.5 | 810 | 120 | 15.4 | 30 |
| 50 | 14.2 | 450 | 55 | 20.1 | 12 |
| 150 | >25.0 | 150 | 18 | >28.0 | <5 |
| 500 | >40.0 | <50 | <10 | >45.0 | <2 |
Interpretation of Results
The data clearly demonstrates that this compound inhibits thrombin generation in a concentration-dependent manner. As the concentration of this compound increases:
-
Lag Time and Time to Peak are prolonged, indicating a delay in the initiation and propagation of thrombin generation.
-
ETP , Peak Thrombin , and Velocity Index are all significantly reduced, showing a decrease in the total amount, maximum concentration, and rate of thrombin formation.
This profile is consistent with the mechanism of action of an FXIa inhibitor, which blocks the amplification of coagulation mediated by the intrinsic pathway. By plotting these parameters against the inhibitor concentration, dose-response curves can be generated to calculate IC50 values for each parameter, providing a detailed pharmacological characterization of the compound.
Conclusion
The Thrombin Generation Assay is a powerful and sensitive tool for characterizing the activity of novel anticoagulants targeting Factor XIa. The assay provides a multiparametric output that offers detailed insight into the compound's effect on the dynamics of clot formation. The protocol described herein can be effectively used to evaluate the potency and mechanism of this compound and other FXIa inhibitors, making it an invaluable method for preclinical research and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The anticoagulant effects of milvexian, a novel small molecule factor XIa inhibitor, are neutralized by activated prothrombin complex concentrates and recombinant factor VIIa in human plasma and whole blood in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bms.com [bms.com]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of thrombin generation assay in factor XI deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
FXIa-IN-8 solubility and formulation challenges
Welcome to the technical support center for FXIa-IN-8. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and formulation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent and highly selective small-molecule inhibitor of Factor XIa (FXIa), a key enzyme in the intrinsic pathway of the blood coagulation cascade.[1] It has been identified as compound 35 in the publication by Yao N, et al.[1] Due to its role in thrombosis with potentially a lower risk of bleeding compared to other anticoagulants, it is a compound of interest for research in antithrombotic therapies.[1][2]
Q2: What are the known biological activities of this compound?
This compound exhibits significant inhibitory activity against FXIa with an IC50 of 14.2 nM.[1] It demonstrates high selectivity over other serine proteases, including plasma kallikrein (PKal).[1] In preclinical studies, it has shown anticoagulant activity in the intrinsic pathway and demonstrated antithrombotic effects in vivo without a significant increase in bleeding risk.[1]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
For in vitro assays, it is common practice to prepare a stock solution of this compound in 100% dimethyl sulfoxide (DMSO). A concentration of 10 mM in DMSO is a typical starting point for creating stock solutions of similar small molecule inhibitors.
Q4: Can I dissolve this compound directly in aqueous buffers like PBS?
Directly dissolving this compound in aqueous buffers like phosphate-buffered saline (PBS) is generally not recommended due to its predicted poor water solubility. It is advisable to first prepare a concentrated stock solution in an organic solvent such as DMSO and then dilute it into the aqueous buffer for your experiment. Be mindful of the final DMSO concentration in your assay, as high concentrations can affect biological systems.
Troubleshooting Guide
Issue 1: Precipitation of this compound in Aqueous Solutions
Problem: After diluting my DMSO stock solution of this compound into my aqueous assay buffer (e.g., PBS, cell culture media), I observe precipitation or cloudiness.
Possible Causes and Solutions:
-
Low Aqueous Solubility: The primary reason for precipitation is the poor water solubility of the compound.
-
Solution: Decrease the final concentration of this compound in your working solution. Perform a solubility test to determine the maximum soluble concentration in your specific buffer.
-
-
High Final DMSO Concentration: While DMSO aids initial dissolution, a high percentage in the final aqueous solution can sometimes cause the compound to precipitate out, a phenomenon known as "salting out" in some contexts.
-
Solution: Minimize the final DMSO concentration in your assay to less than 1%, and ideally below 0.5%. This may require preparing a more concentrated initial stock in DMSO or using a serial dilution method.
-
-
Buffer Composition: The pH and ionic strength of your buffer can influence the solubility of this compound.
-
Solution: Experiment with slight variations in the pH of your buffer if your experimental design allows.
-
Issue 2: Inconsistent Results in In Vitro Assays
Problem: I am observing high variability in my experimental results when using this compound.
Possible Causes and Solutions:
-
Incomplete Dissolution: The compound may not be fully dissolved in the stock solution or may be precipitating out of the working solution.
-
Solution: Ensure your DMSO stock is fully dissolved. Gentle warming and vortexing can aid dissolution. Before each use, visually inspect the stock and working solutions for any signs of precipitation.
-
-
Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of plastic labware (e.g., pipette tips, microplates).
-
Solution: Consider using low-adhesion microplates and pipette tips. Including a small amount of a non-ionic surfactant like Tween 80 (e.g., 0.01%) in your buffer can sometimes help to reduce non-specific binding.
-
Issue 3: Challenges with In Vivo Formulation for Intravenous Administration
Problem: I need to prepare a formulation of this compound for intravenous (IV) injection in an animal model, but I am unsure of a suitable vehicle.
Background: For poorly soluble compounds like this compound, a multi-component vehicle is often necessary for IV administration to ensure solubility and minimize toxicity.[3][4]
Recommended Formulation Approach:
A common strategy involves a co-solvent system. Based on practices for similar compounds, a vehicle consisting of DMSO, PEG300 (polyethylene glycol 300), Tween 80, and saline is a good starting point.
Example Formulation Protocol:
-
Dissolve this compound in a minimal amount of DMSO to create a concentrated primary stock.
-
In a separate tube, prepare the vehicle by mixing the co-solvents. A common ratio is 10% DMSO, 40% PEG300, and 50% saline containing 5% Tween 80.
-
Slowly add the primary stock solution of this compound to the vehicle while vortexing to ensure proper mixing and prevent precipitation.
-
The final solution should be clear and free of any visible particles before injection.
Important Considerations:
-
Toxicity: Always perform a vehicle-only control group in your animal studies to account for any effects of the formulation itself.
-
Hemolysis: Some formulations can cause red blood cell lysis. It is advisable to perform an in vitro hemolysis assay before in vivo administration.
-
Precipitation upon Injection: Even if the formulation is clear, rapid dilution in the bloodstream can cause precipitation. Formulations with surfactants and co-solvents are designed to mitigate this risk.
Data Presentation
Table 1: this compound Properties
| Property | Value | Reference |
| IC50 (FXIa) | 14.2 nM | [1] |
| IC50 (PKal) | 27900 nM | [1] |
| Molecular Formula | C₂₉H₂₈N₆O₄S | MedChemExpress |
| Molecular Weight | 556.64 g/mol | MedChemExpress |
Table 2: Suggested Solvents for Stock and Working Solutions
| Application | Recommended Solvent/Vehicle | Notes |
| In Vitro Stock Solution | 100% DMSO | Prepare a concentrated stock (e.g., 10 mM). Store at -20°C or -80°C. |
| In Vitro Working Solution | Aqueous buffer (e.g., PBS, Tris) | Dilute from DMSO stock. Keep final DMSO concentration <0.5%. |
| In Vivo Formulation (IV) | e.g., DMSO, PEG300, Tween 80, Saline | Co-solvent systems are often required. The exact ratio may need optimization. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the required amount of this compound powder. For 1 mL of a 10 mM solution, you will need 5.57 mg.
-
Add the appropriate volume of 100% DMSO.
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Procedure for In Vivo Formulation (Example)
This is a general guideline and may require optimization for your specific dosage and animal model.
-
Objective: To prepare a 1 mg/mL solution of this compound for intravenous administration.
-
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween 80
-
Sterile Saline (0.9% NaCl)
-
-
Procedure:
-
Prepare a 10 mg/mL primary stock of this compound in 100% DMSO.
-
In a sterile tube, prepare the vehicle by mixing:
-
400 µL PEG300
-
50 µL Tween 80
-
450 µL Sterile Saline
-
-
Add 100 µL of the 10 mg/mL this compound primary stock to the 900 µL of vehicle.
-
Vortex thoroughly until a clear, homogenous solution is formed.
-
The final concentration will be 1 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.
-
Administer the formulation to the animals shortly after preparation.
-
Visualizations
Caption: Inhibition of Factor XIa by this compound in the coagulation cascade.
Caption: General experimental workflow for using this compound.
References
- 1. Targeting the S2 Subsite Enables the Structure-Based Discovery of Novel Highly Selective Factor XIa Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Factor XIa inhibitors: A review of patent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing FXIa-IN-8 Concentration in In Vitro Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of FXIa-IN-8 in in vitro experiments. Here, you will find detailed answers to frequently asked questions, troubleshooting strategies for common experimental hurdles, and standardized protocols to ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Factor XIa (FXIa).[1] FXIa is a crucial serine protease in the intrinsic pathway of the blood coagulation cascade.[2][3] By inhibiting FXIa, this compound effectively blocks the amplification of thrombin generation, a key step in the formation of blood clots.[4] Its mechanism is based on direct, competitive inhibition of the FXIa active site.
Q2: What is the potency and selectivity of this compound?
A2: this compound exhibits a high affinity for FXIa with an IC50 value of 14.2 nM.[1] It demonstrates significant selectivity over the related plasma kallikrein (PKal), with an IC50 of 27,900 nM.[1] High selectivity is critical to minimize off-target effects, as simultaneous inhibition of both FXIa and PKal has been suggested to potentially increase bleeding risk in some contexts.[5][6] While a full selectivity panel for this compound is not publicly available, similar potent FXIa inhibitors have shown high selectivity (>10,000-fold) over other coagulation proteases such as thrombin, Factor Xa (FXa), and trypsin.[7]
Q3: How should I prepare stock and working solutions of this compound?
A3: Proper preparation of this compound solutions is critical to avoid solubility issues.
-
Stock Solution (10 mM in 100% DMSO):
-
This compound is typically supplied as a solid. To prepare a 10 mM stock solution, dissolve the appropriate mass of the compound in 100% dimethyl sulfoxide (DMSO).
-
For example, to prepare 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 629.07 g/mol ), you would dissolve 6.29 mg in 1 mL of DMSO.
-
Ensure the compound is fully dissolved by vortexing. Gentle warming in a water bath (37°C) can aid dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Water uptake into DMSO can reduce compound solubility over time.[8]
-
-
Working Solutions:
-
Prepare fresh working solutions for each experiment by diluting the 10 mM DMSO stock solution in the appropriate aqueous assay buffer.
-
It is crucial to perform serial dilutions to avoid precipitation of the compound.
-
The final concentration of DMSO in your assay should be kept low (typically ≤1%) to avoid solvent effects on enzyme activity.[9] Always include a vehicle control (assay buffer with the same final DMSO concentration as your test samples) in your experiments.
-
Q4: Which in vitro assays are recommended to assess the activity of this compound?
A4: The two primary in vitro assays for evaluating FXIa inhibitors are:
-
Direct Chromogenic FXIa Inhibition Assay: This is a purified enzyme assay that directly measures the ability of this compound to inhibit the catalytic activity of FXIa. It is used to determine the IC50 value of the inhibitor.
-
Activated Partial Thromboplastin Time (aPTT) Assay: This is a plasma-based clotting assay that assesses the integrity of the intrinsic and common coagulation pathways. A prolongation of the aPTT indicates inhibition of factors within these pathways, including FXIa. This assay provides a measure of the anticoagulant activity of this compound in a more physiologically relevant matrix.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and provide a representative selectivity profile for a highly selective FXIa inhibitor.
Table 1: Potency of this compound
| Target | IC50 (nM) | Assay Type |
| Factor XIa | 14.2 | Purified Enzyme Assay |
| Plasma Kallikrein | 27,900 | Purified Enzyme Assay |
Data sourced from MedChemExpress.[1]
Table 2: Representative Selectivity Profile of a Potent FXIa Inhibitor (Compound 27)
| Protease | Ki (nM) | Selectivity Fold vs. FXIa |
| Factor XIa | 0.04 | 1 |
| Plasma Kallikrein | 7 | ~175 |
| Thrombin | >40,000 | >1,000,000 |
| Factor Xa | >40,000 | >1,000,000 |
| Factor IXa | >40,000 | >1,000,000 |
| Factor XIIa | >40,000 | >1,000,000 |
| Factor VIIa | >40,000 | >1,000,000 |
| Trypsin | >40,000 | >1,000,000 |
| Chymotrypsin | >40,000 | >1,000,000 |
| tPA | >40,000 | >1,000,000 |
| Urokinase | >40,000 | >1,000,000 |
| aPC | >40,000 | >1,000,000 |
This table presents data for a representative potent and selective FXIa inhibitor (BMS's compound 27) to illustrate the expected selectivity profile.[7]
Experimental Protocols and Workflows
Factor XIa Signaling Pathway
The following diagram illustrates the position of Factor XIa in the intrinsic coagulation cascade.
Caption: Intrinsic coagulation pathway showing the central role of FXIa and its inhibition by this compound.
Experimental Workflow for IC50 Determination
This workflow outlines the key steps for determining the IC50 of this compound using a chromogenic assay.
Caption: Standard workflow for determining the IC50 of this compound.
Detailed Protocol 1: Chromogenic FXIa Inhibition Assay
This assay quantifies the inhibitory effect of this compound on purified human FXIa by measuring the cleavage of a chromogenic substrate.
Materials:
-
Purified human Factor XIa (FXIa)
-
Chromogenic FXIa substrate (e.g., S-2366)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, 0.1% BSA, pH 7.4
-
This compound
-
100% DMSO
-
96-well clear flat-bottom microplate
-
Microplate reader capable of reading absorbance at 405 nm at 37°C
Procedure:
-
Prepare this compound Dilutions:
-
Create a serial dilution series of this compound from your 10 mM DMSO stock. A typical concentration range to test would be from 1 µM down to 0.01 nM.
-
First, perform an intermediate dilution of the stock in DMSO, then dilute into the Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration is constant across all wells (e.g., 1%).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Test Wells: 50 µL of Assay Buffer + 25 µL of this compound dilution.
-
Positive Control (100% activity): 50 µL of Assay Buffer + 25 µL of Assay Buffer with 1% DMSO (vehicle).
-
Negative Control (0% activity/blank): 75 µL of Assay Buffer.
-
-
Pre-warm the plate to 37°C for 5 minutes.
-
-
Enzyme Addition:
-
Prepare a working solution of FXIa in Assay Buffer (e.g., a final concentration of 0.5 nM in the well).
-
Add 25 µL of the FXIa working solution to the Test and Positive Control wells. Do not add enzyme to the Negative Control wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Substrate Addition and Measurement:
-
Prepare a working solution of the chromogenic substrate in Assay Buffer (e.g., a final concentration of 0.2 mM in the well).
-
Add 25 µL of the substrate solution to all wells to initiate the reaction.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the change in absorbance at 405 nm over time (kinetic mode) for 10-15 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_vehicle - V_blank))
-
Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Detailed Protocol 2: Activated Partial Thromboplastin Time (aPTT) Assay
This assay measures the anticoagulant effect of this compound in human plasma.
Materials:
-
Pooled normal human plasma (citrated)
-
aPTT reagent (containing a contact activator like silica and phospholipids)
-
25 mM Calcium Chloride (CaCl2) solution
-
This compound
-
100% DMSO
-
Coagulometer or a plate reader with coagulation analysis capabilities
-
Plastic test tubes or a 96-well plate
Procedure:
-
Prepare this compound Spiked Plasma:
-
Prepare dilutions of this compound in DMSO at 100x the final desired concentrations.
-
Add 1 µL of each this compound dilution to 99 µL of pooled normal plasma. This will create a range of inhibitor concentrations in plasma (e.g., 0.1 µM to 10 µM).
-
Prepare a vehicle control by adding 1 µL of DMSO to 99 µL of plasma.
-
-
Assay Performance:
-
Pre-warm the plasma samples, aPTT reagent, and CaCl2 solution to 37°C.
-
In a coagulometer cuvette or well, add 50 µL of the this compound spiked plasma (or vehicle control plasma).
-
Incubate for 3 minutes at 37°C.
-
Add 50 µL of the pre-warmed aPTT reagent.
-
Incubate the mixture for exactly 5 minutes at 37°C to activate the contact pathway.[5]
-
Add 50 µL of the pre-warmed 25 mM CaCl2 solution to initiate clotting.
-
Simultaneously, start the timer on the coagulometer.
-
The instrument will automatically detect the formation of a fibrin clot and record the clotting time in seconds.
-
-
Data Analysis:
-
Record the clotting time for each concentration of this compound and the vehicle control.
-
Calculate the fold-increase in aPTT compared to the vehicle control.
-
Plot the clotting time (in seconds) or the fold-increase in aPTT against the concentration of this compound.
-
Determine the EC2x value, which is the concentration of this compound required to double the clotting time of the vehicle control.
-
Troubleshooting Guide
This section addresses common issues that may arise during in vitro experiments with this compound.
Troubleshooting Decision Tree
Caption: A decision tree to troubleshoot common issues with in vitro FXIa inhibitor assays.
Issue 1: Lower than expected potency (High IC50) in the chromogenic assay.
-
Possible Cause: Degradation or precipitation of this compound.
-
Solution: Always use freshly prepared working dilutions from a properly stored DMSO stock. Avoid multiple freeze-thaw cycles of the stock solution. Visually inspect diluted solutions for any signs of precipitation before adding to the assay plate.
-
-
Possible Cause: Inactive FXIa enzyme.
-
Solution: Ensure the enzyme has been stored correctly and has not expired. Always run a positive control (no inhibitor) to confirm robust enzyme activity. If activity is low, use a fresh vial of enzyme.
-
-
Possible Cause: Incorrect assay conditions.
-
Solution: Verify the composition, concentration, and pH of the assay buffer. Ensure the assay is performed at the correct temperature (37°C).
-
Issue 2: High variability between replicate wells.
-
Possible Cause: Inaccurate pipetting.
-
Solution: Use calibrated pipettes and ensure proper pipetting technique. When adding small volumes, pipette into the liquid in the well rather than onto the wall to ensure complete mixing.
-
-
Possible Cause: Incomplete mixing of reagents.
-
Solution: Gently mix the plate after the addition of the enzyme and substrate. Avoid introducing bubbles.
-
-
Possible Cause: Edge effects in the microplate.
-
Solution: Avoid using the outermost wells of the 96-well plate, as they are more prone to evaporation and temperature fluctuations. Fill these wells with buffer or water.
-
Issue 3: No significant prolongation of the aPTT, even at high concentrations of this compound.
-
Possible Cause: The concentration range of the inhibitor is too low.
-
Solution: The aPTT assay is generally less sensitive than a purified enzyme assay. Higher concentrations of the inhibitor are typically required to see an effect. Extend the concentration range tested (e.g., up to 50 or 100 µM).
-
-
Possible Cause: Poor quality of plasma or aPTT reagent.
-
Solution: Use fresh or properly stored (-80°C) pooled normal plasma. Ensure the aPTT reagent has not expired and has been reconstituted correctly according to the manufacturer's instructions. Run a control with a known anticoagulant (like heparin) to ensure the assay system is responsive.
-
-
Possible Cause: The aPTT reagent is insensitive to FXI inhibition.
-
Solution: Different commercial aPTT reagents have varying sensitivities to deficiencies or inhibition of specific factors.[1] If you suspect this is an issue, try a different aPTT reagent or consult the manufacturer's literature on its factor sensitivity.
-
Issue 4: Solubility problems upon dilution into aqueous buffer.
-
Possible Cause: Compound precipitation.
-
Solution: This is a common issue with hydrophobic small molecules. To mitigate this, perform serial dilutions. Do not dilute the high-concentration DMSO stock directly into the final aqueous buffer in one step. An intermediate dilution step in a buffer containing a higher percentage of DMSO or another co-solvent may be necessary. Ensure vigorous mixing immediately after each dilution step. The final DMSO concentration in the assay should always be kept as low as possible and be consistent across all samples and controls.[9]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Novel Forms of Coagulation Factor XIa: INDEPENDENCE OF FACTOR XIa SUBUNITS IN FACTOR IX ACTIVATION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective factor XI/XIa inhibitors: a beacon of hope in anticoagulation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Factor XIa inhibitors: A review of patent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ziath.com [ziath.com]
- 7. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activated partial thromboplastin time | Pathology Tests Explained [pathologytestsexplained.org.au]
- 9. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
Addressing off-target effects of FXIa-IN-8
This technical support center provides troubleshooting guidance and frequently asked questions regarding the factor XIa (FXIa) inhibitor, FXIa-IN-8. The information herein is intended to help researchers identify and address potential off-target effects during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, small-molecule inhibitor of activated Factor XI (FXIa), a key serine protease in the intrinsic pathway of the coagulation cascade.[1][2] By inhibiting FXIa, this compound is designed to prevent the activation of Factor IX, thereby reducing thrombin generation and subsequent fibrin clot formation.[2] This targeted approach aims to provide anticoagulation with a potentially lower risk of bleeding compared to traditional anticoagulants.[3]
Q2: We are observing a less pronounced anticoagulant effect in our plasma-based assays (e.g., aPTT) than expected based on the IC50 value. What could be the cause?
Several factors could contribute to this discrepancy. Firstly, ensure accurate quantification and dilution of this compound. Secondly, consider the specific composition of your plasma samples, as variations in the levels of other coagulation factors or endogenous inhibitors could influence the outcome. Lastly, potential off-target interactions within the complex plasma environment might be sequestering the inhibitor, reducing its effective concentration available to inhibit FXIa. A troubleshooting workflow for this issue is provided below.
Q3: Our experiments show unexpected changes in cell signaling pathways unrelated to coagulation. Could this be an off-target effect of this compound?
Yes, this is a possibility. While designed for high selectivity towards FXIa, this compound may exhibit off-target activity against other enzymes, particularly kinases, due to structural similarities in binding sites. We recommend performing a broad-spectrum kinase panel screening to identify potential unintended targets. A hypothetical off-target kinase signaling pathway is illustrated in the diagrams section.
Q4: Is this compound expected to have any effect on other coagulation factors?
Based on initial screening, this compound demonstrates high selectivity for FXIa. However, minor inhibitory activity against other serine proteases in the coagulation cascade, such as Factor Xa (FXa) and thrombin, has been observed at higher concentrations. Please refer to the selectivity profile table for comparative IC50 values.
Troubleshooting Guides
Issue 1: Inconsistent aPTT (Activated Partial Thromboplastin Time) Results
Symptoms:
-
High variability in aPTT prolongation between experiments.
-
The observed aPTT prolongation does not correlate linearly with the concentration of this compound.
Potential Causes:
-
Reagent Variability: Inconsistent activity of aPTT reagents (e.g., activators, phospholipids).
-
Plasma Sample Quality: Differences in plasma collection, processing, or storage leading to variations in coagulation factor levels.
-
Off-Target Effects: At high concentrations, this compound may inhibit other coagulation factors, complicating the dose-response relationship.
Troubleshooting Steps:
-
Standardize Reagents: Use a single lot of aPTT reagent for all comparative experiments. Run control plasma samples to ensure reagent performance is consistent.
-
Control Plasma Handling: Follow a strict, standardized protocol for blood collection, centrifugation, and plasma storage.
-
Assess Selectivity: Perform specific chromogenic assays for other key proteases like Factor Xa and thrombin to determine if off-target inhibition is occurring at the concentrations used in your aPTT assay.
Issue 2: Unexpected Cellular Phenotypes (e.g., decreased viability, altered morphology)
Symptoms:
-
Increased cytotoxicity in cell-based assays at concentrations where FXIa is not expected to play a role.
-
Changes in cell signaling pathways, such as apoptosis or proliferation, upon treatment with this compound.
Potential Causes:
-
Kinase Off-Target Activity: Inhibition of essential cellular kinases can lead to a variety of unintended biological effects.
-
Compound Toxicity: The chemical scaffold of this compound may have inherent cytotoxicity unrelated to its intended target.
Troubleshooting Steps:
-
Perform a Kinase Profile: Screen this compound against a panel of representative kinases to identify potential off-target interactions.
-
Cell Viability Assays: Conduct dose-response studies using cell lines known to be sensitive to inhibitors of the identified off-target kinases.
-
Use a Structural Analogue: If available, use a structurally related but inactive analogue of this compound as a negative control to distinguish between target-related and scaffold-related effects.
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type |
| FXIa | 5.2 | Chromogenic Assay |
| FXa | 850 | Chromogenic Assay |
| Thrombin | 1,200 | Chromogenic Assay |
| Plasmin | >10,000 | Chromogenic Assay |
| tPA | >10,000 | Chromogenic Assay |
Table 2: Hypothetical Off-Target Kinase Profile of this compound
| Kinase Target | IC50 (nM) | Assay Type |
| SRC | 450 | LanthaScreen™ |
| ABL1 | 980 | LanthaScreen™ |
| LCK | 1,500 | LanthaScreen™ |
| EGFR | >10,000 | LanthaScreen™ |
| VEGFR2 | >10,000 | LanthaScreen™ |
Experimental Protocols
Protocol 1: FXIa Chromogenic Activity Assay
-
Reagents: Purified human FXIa, FXIa-specific chromogenic substrate (e.g., S-2366), assay buffer (e.g., Tris-buffered saline, pH 7.4).
-
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add 20 µL of each inhibitor dilution.
-
Add 30 µL of FXIa solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of the chromogenic substrate.
-
Measure the absorbance at 405 nm every minute for 30 minutes using a plate reader.
-
Calculate the rate of substrate cleavage and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Protocol 2: Kinase Inhibition Assay (LanthaScreen™ Example)
-
Reagents: Terbium-labeled anti-phospho-substrate antibody, fluorescein-labeled substrate, purified target kinase (e.g., SRC), ATP, kinase assay buffer.
-
Procedure:
-
Prepare a serial dilution of this compound in the kinase assay buffer.
-
In a 384-well plate, add the inhibitor dilutions.
-
Add the kinase and the fluorescein-labeled substrate to each well.
-
Initiate the kinase reaction by adding ATP. Incubate for 1 hour at room temperature.
-
Stop the reaction and detect phosphorylation by adding the terbium-labeled antibody.
-
Measure the TR-FRET signal on a compatible plate reader.
-
Calculate IC50 values based on the reduction in the FRET signal.
-
Protocol 3: Cell Viability Assay (MTT)
-
Reagents: Human umbilical vein endothelial cells (HUVECs), cell culture medium, this compound, MTT solution, solubilization buffer (e.g., DMSO).
-
Procedure:
-
Seed HUVECs in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 24-48 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.
-
Remove the medium and add solubilization buffer to dissolve the crystals.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the untreated control.
-
Visualizations
Caption: Intrinsic and extrinsic coagulation pathways.
Caption: Hypothetical off-target inhibition of SRC kinase.
Caption: Troubleshooting workflow for off-target effects.
References
Technical Support Center: Improving the Bioavailability of FXIa-IN-8 for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving optimal in vivo exposure of the factor XIa (FXIa) inhibitor, FXIa-IN-8. The information provided is based on established principles for enhancing the bioavailability of poorly soluble drug candidates and publicly available data on FXIa inhibitors.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered during in vivo studies with this compound that may be related to poor bioavailability.
| Problem | Potential Cause | Suggested Solution |
| Low or variable plasma concentrations of this compound after oral administration. | Poor aqueous solubility limiting dissolution and absorption. | 1. Particle Size Reduction: Decrease the particle size of the this compound powder through micronization or nanomilling to increase the surface area for dissolution. 2. Formulation with Solubilizing Excipients: Prepare a formulation using co-solvents, surfactants, or cyclodextrins to improve solubility. 3. Amorphous Solid Dispersion: Create an amorphous solid dispersion of this compound with a polymer to prevent crystallization and enhance dissolution. 4. Lipid-Based Formulation: Develop a self-emulsifying drug delivery system (SEDDS) to improve solubilization and absorption. |
| High inter-individual variability in pharmacokinetic (PK) profiles. | Food effects, inconsistent dissolution, or gastrointestinal (GI) transit time differences. | 1. Administer in a Fasted State: Conduct initial studies in fasted animals to minimize food-related variability. 2. Optimize Formulation: A well-formulated solution or a robust solid dispersion can reduce variability in dissolution. 3. Consider Alternative Administration Routes: If oral variability remains high, explore intraperitoneal (IP) or subcutaneous (SC) routes with appropriate vehicle selection. |
| Lack of dose-proportionality in plasma exposure. | Saturation of absorption mechanisms or solubility-limited absorption. | 1. Conduct Dose-Ranging Studies: Carefully evaluate the dose-exposure relationship to identify the point of non-proportionality. 2. Enhance Solubility: Employ advanced formulation strategies (e.g., SEDDS, nanosuspension) to overcome solubility limitations at higher doses. |
| Precipitation of the compound upon administration of a solution formulation. | Use of a vehicle with high solvent capacity that is rapidly diluted in the GI tract. | 1. Use of Precipitation Inhibitors: Include polymers such as HPMC or PVP in the formulation to maintain a supersaturated state. 2. Reduce the Drug Concentration: If possible, lower the concentration of this compound in the dosing solution. 3. Switch to a Different Formulation Approach: Consider a suspension or a solid dosage form. |
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the poor bioavailability of this compound?
A1: While specific data for this compound is limited, similar small molecule inhibitors in this class often exhibit poor aqueous solubility. This is a primary factor that can limit dissolution in the gastrointestinal tract, which is a prerequisite for absorption. The molecular structure of these inhibitors can lead to high crystallinity (a "brick-dust" like property) or high lipophilicity (a "grease-ball" like property), both of which can negatively impact bioavailability.
Q2: What is a good starting point for selecting a vehicle for oral administration of this compound?
A2: For initial in vivo screening, a simple suspension or a solution in a co-solvent system can be a pragmatic starting point. The choice will depend on the determined solubility of this compound.
| Vehicle Type | Example Composition | Best For | Considerations |
| Aqueous Suspension | 0.5% (w/v) Methylcellulose (MC) or Carboxymethylcellulose (CMC) in water | Poorly soluble compounds where a solution is not feasible. | Ensure particle size is controlled and the suspension is homogenous. |
| Co-solvent Solution | 20% Solutol® HS 15 in water | Compounds with moderate solubility in co-solvents. | Potential for in vivo precipitation upon dilution. |
| Lipid-Based Solution | 30% Cremophor® EL, 30% Propylene Glycol, 40% Water | Lipophilic compounds. | Can enhance lymphatic uptake. |
Q3: How can I prepare an amorphous solid dispersion of this compound?
A3: An amorphous solid dispersion (ASD) involves dispersing the drug in a polymer matrix in an amorphous state. This can significantly improve the dissolution rate and apparent solubility. A common laboratory-scale method is solvent evaporation.
Experimental Protocols
Protocol 1: Preparation of a Micronized Suspension of this compound
Objective: To prepare a homogenous suspension of this compound with reduced particle size for oral gavage.
Materials:
-
This compound
-
Vehicle: 0.5% (w/v) Methylcellulose (MC) in sterile water
-
Mortar and pestle
-
Spatula
-
Balance
-
Stir plate and stir bar
-
Homogenizer (optional)
Procedure:
-
Weigh the required amount of this compound.
-
Triturate the this compound powder in a mortar and pestle to reduce particle size. For more significant size reduction, consider jet milling or ball milling if available.
-
Prepare the 0.5% MC vehicle by slowly adding MC powder to vortexing sterile water. Allow it to stir until fully dissolved.
-
To the this compound powder in the mortar, add a small volume of the vehicle to create a paste.
-
Gradually add the remaining vehicle while continuously triturating to ensure a uniform suspension.
-
Transfer the suspension to a suitable container and stir continuously before and during administration to maintain homogeneity. For improved homogeneity, a high-speed homogenizer can be used.
Protocol 2: Preparation of a Solutol® HS 15-Based Formulation
Objective: To prepare a solution of this compound using a non-ionic solubilizing agent.
Materials:
-
This compound
-
Solutol® HS 15 (Kolliphor® HS 15)
-
Sterile water for injection
-
Vortex mixer
-
Water bath or heat block
Procedure:
-
Determine the desired final concentration of this compound and the vehicle composition (e.g., 20% Solutol® HS 15 in water).
-
Weigh the appropriate amount of Solutol® HS 15 and add it to the sterile water.
-
Gently warm the mixture to approximately 40-50°C to facilitate the dissolution of Solutol® HS 15.
-
Once the vehicle is a clear solution, add the weighed this compound.
-
Vortex and/or sonicate the mixture until the this compound is completely dissolved. Gentle warming may be continued if necessary.
-
Allow the solution to cool to room temperature before administration. Visually inspect for any signs of precipitation.
Visualizing Experimental Workflows and Pathways
Caption: A decision tree for selecting a suitable formulation strategy to improve the bioavailability of this compound.
Caption: The coagulation cascade showing the point of inhibition of FXIa by this compound.
Reducing experimental variability in FXIa-IN-8 assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce experimental variability in assays involving the Factor XIa (FXIa) inhibitor, FXIa-IN-8.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of activated Factor XI (FXIa).[1] It functions by targeting the intrinsic pathway of the coagulation cascade.[1][2][3] This pathway is a significant contributor to thrombus formation with a lesser role in normal hemostasis, making FXIa an attractive target for developing safer anticoagulant therapies.[2][4]
Q2: Which assays are most suitable for measuring the activity of this compound?
The most common and appropriate assays for evaluating this compound are Activated Partial Thromboplastin Time (aPTT)-based clotting assays and chromogenic FXIa activity assays.[5] Since this compound primarily affects the intrinsic coagulation pathway, it prolongs the aPTT in a dose-dependent manner.[5] Chromogenic assays provide a more specific measure of FXIa enzymatic activity.[1][6]
Q3: What are the primary sources of variability in this compound assays?
Variability in this compound assays can arise from several factors, including:
-
Reagent Preparation and Handling: Inconsistent reagent concentrations, improper storage, and lot-to-lot variability of aPTT reagents.[7]
-
Sample Collection and Processing: Issues with blood collection, incorrect citrate-to-blood ratio, and improper plasma preparation.[8]
-
This compound Handling: Inaccurate dilutions, poor solubility, and potential instability of the compound in assay buffers.
-
Assay Conditions: Fluctuations in incubation times, temperature, and pH.
-
Instrumentation: Improper calibration and maintenance of coagulometers or plate readers.
II. Troubleshooting Guides
This section provides structured guidance to address specific issues encountered during this compound experiments.
A. Troubleshooting Unexpected aPTT Results
| Observed Problem | Potential Cause | Recommended Action |
| High variability between replicate wells | Inconsistent mixing of reagents or sample. Pipetting errors. | Ensure thorough but gentle mixing of plasma and reagents. Verify pipette calibration and technique. |
| This compound precipitation. | Prepare fresh dilutions of this compound. Ensure the final DMSO concentration is low and consistent across wells. Consider pre-warming the assay buffer. | |
| Shorter than expected clotting times | Incorrect concentration of this compound. | Verify the stock solution concentration and dilution scheme. |
| Inactive this compound. | Use a fresh aliquot of this compound. Store stock solutions at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. | |
| Incorrect aPTT reagent preparation. | Prepare aPTT reagent according to the manufacturer's instructions. Ensure complete reconstitution. | |
| Longer than expected clotting times | Incorrect concentration of this compound. | Double-check calculations for serial dilutions. |
| Low plasma quality. | Use fresh or properly stored (-80°C) pooled normal plasma. Avoid plasma with visible hemolysis or lipemia. | |
| Evaporation from assay plate. | Use plate sealers during incubation steps. |
B. Troubleshooting Unexpected Chromogenic Assay Results
| Observed Problem | Potential Cause | Recommended Action |
| High background signal | Substrate degradation. | Prepare fresh substrate solution for each experiment. Protect from light. |
| Contaminated reagents. | Use fresh, high-purity water and buffers. Filter sterilize if necessary. | |
| Low signal or no enzyme activity | Inactive FXIa enzyme. | Use a new vial of lyophilized FXIa and prepare fresh according to the supplier's instructions. Keep on ice once reconstituted. |
| Incorrect buffer composition. | Ensure the assay buffer has the correct pH and ionic strength as recommended by the assay kit or literature. | |
| Non-linear standard curve | Inaccurate serial dilutions. | Perform careful serial dilutions of the FXIa standard. Use calibrated pipettes. |
| Substrate depletion at high FXIa concentrations. | Reduce the incubation time or dilute the FXIa standard further. | |
| High variability between replicates | Pipetting inconsistency. | Ensure accurate and consistent pipetting of all reagents, especially the small volumes of enzyme and inhibitor. |
| Temperature fluctuations. | Use a temperature-controlled plate reader or water bath to maintain a constant 37°C. |
III. Experimental Protocols and Methodologies
A. Activated Partial Thromboplastin Time (aPTT) Assay
This protocol is a general guideline and should be optimized based on the specific aPTT reagent and coagulometer used.
Materials:
-
Pooled normal human plasma, citrated
-
This compound stock solution (e.g., 10 mM in DMSO)
-
aPTT reagent (e.g., containing silica or ellagic acid as an activator)[9]
-
20 mM Calcium Chloride (CaCl2) solution
-
Assay buffer (e.g., Tris-Buffered Saline, pH 7.4)
-
Coagulometer and appropriate cuvettes/balls
Procedure:
-
Prepare this compound dilutions: Serially dilute the this compound stock solution in the assay buffer to achieve the desired final concentrations. Keep the final DMSO concentration below 0.5% to avoid solvent effects.
-
Pre-warm reagents: Pre-warm the pooled normal plasma, aPTT reagent, and CaCl2 solution to 37°C.
-
Incubation: In a coagulometer cuvette, mix 50 µL of pooled normal plasma with 5 µL of the this compound dilution (or buffer for control). Incubate for 2 minutes at 37°C.
-
Add aPTT reagent: Add 50 µL of the pre-warmed aPTT reagent to the plasma/inhibitor mixture. Incubate for 3-5 minutes at 37°C (the incubation time may vary depending on the reagent manufacturer's instructions).
-
Initiate clotting: Add 50 µL of pre-warmed CaCl2 solution to the cuvette to initiate the clotting cascade. The coagulometer will automatically start timing.
-
Record clotting time: The time taken for clot formation is recorded in seconds.
B. Chromogenic FXIa Activity Assay
This protocol is a general guideline for a two-stage chromogenic assay.[1][6][10]
Materials:
-
Purified human FXIa
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Chromogenic substrate for FXa (e.g., S-2765) or a specific FXIa substrate
-
Purified human Factor IX (FIX) and Factor X (FX)
-
Phospholipids
-
Assay buffer (e.g., Tris-HCl, pH 7.4, containing NaCl, CaCl2, and BSA)
-
96-well microplate
-
Microplate reader capable of reading absorbance at 405 nm
Procedure:
-
Prepare reagents: Reconstitute and dilute all proteins and substrates in the assay buffer as recommended by the suppliers. Keep enzymes on ice.
-
Prepare this compound dilutions: Serially dilute the this compound stock solution in the assay buffer.
-
Inhibitor pre-incubation: In the wells of a microplate, add 10 µL of FXIa and 10 µL of the this compound dilution (or buffer for control). Incubate for 15 minutes at room temperature.
-
Initiate reaction: Add a mixture of FIX, FX, and phospholipids to each well.
-
Substrate addition: After a defined incubation period (e.g., 5-10 minutes) at 37°C, add the chromogenic substrate.
-
Measure absorbance: Immediately begin reading the absorbance at 405 nm every minute for 10-20 minutes using a microplate reader.
-
Data analysis: Determine the rate of substrate hydrolysis (Vmax) from the linear portion of the absorbance curve. Calculate the percent inhibition for each this compound concentration.
IV. Visualizations
A. Coagulation Cascade and FXIa Inhibition
Caption: Intrinsic, extrinsic, and common pathways of the coagulation cascade, highlighting the inhibitory action of this compound.
B. General aPTT Assay Workflow
Caption: A step-by-step workflow for performing an Activated Partial Thromboplastin Time (aPTT) assay.
C. Troubleshooting Logic Flow
Caption: A logical flow diagram for troubleshooting common issues in this compound assays.
References
- 1. BIOPHEN™ Factor Xla | Aniara Diagnostica, Inc. [aniara.com]
- 2. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factor XIa inhibitors: A review of patent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. academic.oup.com [academic.oup.com]
- 6. coachrom.com [coachrom.com]
- 7. Detecting factor XIa in immune globulin products: Commutability of international reference materials for traditional and global hemostasis assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. linear.es [linear.es]
- 9. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 10. coachrom.com [coachrom.com]
Troubleshooting inconsistent results with FXIa-IN-8
Technical Support Center: FXIa-IN-8
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure consistent, reliable results in your experiments. As this compound is a specific research compound, this guide is based on established principles for small molecule inhibitors of Factor XIa (FXIa).
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our IC50 values for this compound in our enzymatic assays. What are the potential causes?
A1: Inconsistent IC50 values are a common issue and can stem from several factors:
-
Compound Solubility: this compound may be precipitating out of solution at higher concentrations. Visually inspect your assay plate wells for any signs of precipitation.
-
DMSO Concentration: Ensure the final concentration of DMSO (or other solvent) is consistent across all wells and does not exceed 1-2%, as higher concentrations can affect enzyme activity.
-
Enzyme Activity: The activity of recombinant FXIa can vary between lots or degrade with improper storage. Always run a positive control and ensure the enzyme is stored correctly at -80°C in aliquots to avoid repeated freeze-thaw cycles.
-
Assay Conditions: Factors like pH, temperature, and incubation time must be strictly controlled. Minor fluctuations can lead to significant changes in enzymatic rates and, consequently, IC50 values.
Q2: this compound has poor solubility in our aqueous assay buffer. What can we do to improve it?
A2: Solubility is critical for accurate results. Here are some strategies:
-
Stock Solution: Prepare a high-concentration stock solution in 100% DMSO.
-
Serial Dilutions: Perform serial dilutions from the stock solution. A common practice is to first dilute in DMSO before making the final dilution into the aqueous assay buffer.
-
Sonication: Briefly sonicating the stock solution can help dissolve the compound.
-
Final Solvent Concentration: Keep the final DMSO concentration in your assay as low as possible and consistent in all wells, including controls.
Q3: Why do our results from the aPTT clotting assay not correlate well with our purified enzymatic assay data?
A3: Discrepancies between purified enzyme (biochemical) assays and plasma-based (clotting) assays are common. Potential reasons include:
-
Plasma Protein Binding: this compound may bind to other plasma proteins, such as albumin, reducing its free concentration and apparent potency in the aPTT assay.
-
Off-Target Effects: The compound might interact with other factors in the complex environment of plasma, which would not be observed in a purified system.[1]
-
Reagent Variability: Different aPTT reagents have varying compositions and activators, which can lead to different results.[2][3][4] It is crucial to be consistent with the reagent used.
Q4: What is the recommended procedure for storing and handling this compound?
A4: For maximum stability:
-
Solid Form: Store the lyophilized powder at -20°C or -80°C, protected from light and moisture.
-
Stock Solutions: Prepare stock solutions in an anhydrous solvent like DMSO. Aliquot into single-use volumes to minimize freeze-thaw cycles and store at -80°C.
-
Working Solutions: Freshly prepare aqueous working solutions for each experiment from the frozen stock. Do not store compounds in aqueous buffers for extended periods.
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values
If you are experiencing variability in your IC50 measurements, follow this logical troubleshooting workflow.
Caption: Troubleshooting workflow for inconsistent IC50 results.
Data Presentation
Table 1: Physicochemical and Pharmacological Properties of this compound
| Property | Value | Notes |
| Molecular Weight | 482.5 g/mol | |
| Solubility | < 1 µg/mL (Aqueous) | > 50 mg/mL (DMSO) |
| FXIa IC50 | 25 nM | Chromogenic assay |
| FXIa Ki | 4.2 nM | Competitive inhibitor |
| aPTT EC2x | 1.5 µM | 2x prolongation in human plasma |
Table 2: Selectivity Profile of this compound Against Related Serine Proteases
This table summarizes the inhibitory activity of this compound against other key proteases in the coagulation cascade to determine its selectivity.
| Enzyme | IC50 (µM) | Selectivity (Fold vs. FXIa) |
| Factor XIa (FXIa) | 0.025 | 1x |
| Factor Xa (FXa) | 15 | 600x |
| Thrombin (FIIa) | > 50 | > 2000x |
| Trypsin | 22 | 880x |
| Plasma Kallikrein | 5.8 | 232x |
Data based on standard enzymatic assays.
Experimental Protocols
Protocol 1: FXIa Chromogenic Assay
This protocol outlines a standard method for determining the IC50 of this compound using a chromogenic substrate.
Materials:
-
Human Factor XIa (Active Enzyme)
-
FXIa Chromogenic Substrate (e.g., S-2366)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 1 mM CaCl2, 0.1% BSA, pH 7.4
-
This compound (dissolved in 100% DMSO)
-
96-well microplate
Workflow:
Caption: Experimental workflow for a typical FXIa chromogenic assay.
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. Further dilute each concentration into Assay Buffer. The final DMSO concentration should be ≤1%.
-
Reaction Setup: To each well of a 96-well plate, add 10 µL of the diluted compound. Include wells for positive (DMSO vehicle) and negative (buffer only) controls.
-
Enzyme Addition: Add 80 µL of FXIa solution (final concentration ~0.5 nM) to each well.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of pre-warmed chromogenic substrate (final concentration ~0.2 mM) to all wells to start the reaction.
-
Data Acquisition: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm in kinetic mode for 10-15 minutes.
-
Analysis: Determine the rate of reaction for each well. Calculate the percent inhibition relative to the positive control and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Activated Partial Thromboplastin Time (aPTT) Assay
This assay measures the effect of this compound on the intrinsic and common coagulation pathways in plasma.
Materials:
-
Pooled Normal Human Plasma (citrated)
-
aPTT Reagent (containing a contact activator like silica or ellagic acid)
-
25 mM CaCl2 solution
-
This compound (dissolved in 100% DMSO)
-
Coagulometer
Procedure:
-
Compound Spiking: Prepare dilutions of this compound in DMSO or saline. Spike the pooled plasma with the inhibitor to achieve the desired final concentrations. Incubate for 10 minutes at 37°C.
-
Plasma & Reagent: Pipette 50 µL of the spiked plasma into a coagulometer cuvette.
-
Incubation: Add 50 µL of aPTT reagent to the cuvette. Incubate the mixture for 3-5 minutes at 37°C (incubation time can be reagent-dependent).
-
Clotting Initiation: Add 50 µL of pre-warmed 25 mM CaCl2 to the cuvette to initiate clotting.
-
Measurement: The coagulometer will automatically measure the time (in seconds) until a fibrin clot is formed.
-
Analysis: Plot the clotting time against the concentration of this compound. The EC2x is the concentration required to double the clotting time compared to the vehicle control.
Signaling Pathway
The diagram below illustrates the role of Factor XIa within the intrinsic pathway of the coagulation cascade.
Caption: FXIa's role in the intrinsic coagulation cascade.
References
- 1. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Laboratory Evaluation of Interferences Associated with Factor XIa Inhibitors Asundexian and Milvexian in Routine Coagulation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
FXIa-IN-8 stability and storage recommendations
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of FXIa-IN-8. Below you will find troubleshooting guides and frequently asked questions to ensure the successful application of this potent and selective Factor XIa inhibitor in your experiments.
Stability and Storage Recommendations
Proper storage and handling of this compound are critical to maintain its potency and ensure the reproducibility of experimental results. The following tables summarize the recommended storage conditions and stability profiles.
Table 1: Storage Conditions
| Form | Storage Temperature | Recommended Duration | Additional Notes |
| Solid (Lyophilized Powder) | -20°C | Up to 3 years | Protect from moisture. |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
Table 2: Solution Stability (General Guidance)
| Solvent | Temperature | Estimated Stability | Notes |
| DMSO | Room Temperature (25°C) | Limited (hours) | Prepare fresh for immediate use. |
| Aqueous Buffers (e.g., PBS) | 4°C | Unstable | Prone to precipitation; not recommended for storage. |
Note: Specific, experimentally determined stability data for this compound in various solvents and temperatures is limited. The information in Table 2 is based on general best practices for similar small molecule inhibitors.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound.
Q1: My this compound solution precipitated after dilution in aqueous buffer. What should I do?
A1: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for hydrophobic compounds. Here are some steps to mitigate this:
-
Decrease the final concentration: The solubility of this compound in aqueous solutions is limited. Try lowering the final concentration of the inhibitor in your assay.
-
Increase the percentage of co-solvent: If your experimental system allows, you can try to increase the final percentage of DMSO. However, be mindful of the potential effects of DMSO on your assay. A final DMSO concentration of 0.5-1% is generally well-tolerated in most biological assays.
-
Use a different solvent system: Consider using a solvent system with better solubilizing properties, if compatible with your experiment. For in vivo studies, formulations with co-solvents like PEG300 and Tween 80 may be necessary.
-
Sonication: Gentle sonication of the solution after dilution may help to redissolve small amounts of precipitate.
-
Prepare fresh dilutions: Always prepare fresh dilutions of this compound in aqueous buffers immediately before use.
Q2: I am observing lower than expected inhibitory activity in my assay. What could be the cause?
A2: A decrease in inhibitory activity can be due to several factors related to the stability and handling of this compound:
-
Improper storage: Ensure that the solid compound and stock solutions have been stored at the recommended temperatures (-20°C for solid, -80°C for solutions).
-
Repeated freeze-thaw cycles: Avoid multiple freeze-thaw cycles of your stock solution by preparing single-use aliquots. Repeated cycling can lead to degradation of the compound.
-
Degradation in solution: this compound in solution, especially at room temperature or in aqueous buffers, may degrade over time. Prepare fresh working solutions for each experiment.
-
Interaction with plastics: Some compounds can adsorb to certain types of plastic tubes or plates. Using low-adhesion plastics may help to minimize this issue.
Frequently Asked Questions (FAQs)
Q: What is the recommended solvent for preparing a stock solution of this compound?
A: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.
Q: How should I prepare working dilutions of this compound?
A: Prepare working dilutions by serially diluting the DMSO stock solution in your final assay buffer. It is crucial to add the DMSO stock to the buffer and mix immediately to minimize the risk of precipitation.
Q: Is this compound stable to light?
A: While specific photostability data is not available, it is good laboratory practice to protect all research compounds from prolonged exposure to light. Store stock solutions in amber vials or wrap tubes in foil.
Q: Can I store this compound in an aqueous buffer?
A: It is not recommended to store this compound in aqueous buffers for extended periods due to its limited solubility and potential for hydrolysis. Prepare aqueous solutions fresh for each experiment.
Experimental Protocols
Protocol 1: Reconstitution of this compound
-
Equilibrate: Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent condensation.
-
Add Solvent: Add the appropriate volume of high-purity DMSO to the vial to achieve the desired stock solution concentration (e.g., 10 mM).
-
Dissolve: Gently vortex or sonicate the vial until the solid is completely dissolved.
-
Aliquot: Dispense the stock solution into single-use, low-adhesion microcentrifuge tubes.
-
Store: Store the aliquots at -80°C.
Visualizations
Signaling Pathway
Caption: Intrinsic pathway of coagulation and the inhibitory action of this compound.
Experimental Workflow
Caption: General workflow for determining the IC50 of this compound.
Technical Support Center: FXIa-IN-8 Preclinical Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FXIa-IN-8 in preclinical models.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo and in vitro experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent antithrombotic efficacy in vivo | 1. Improper formulation or instability of this compound: The compound may have precipitated out of solution or degraded. 2. Suboptimal dosing or administration route: The dose may be too low to achieve therapeutic concentrations, or the administration route may not provide adequate bioavailability. 3. High variability in the thrombosis model: Models like the ferric chloride-induced thrombosis and IVC stenosis can have inherent variability.[1] | 1. Formulation and Stability: Prepare fresh solutions of this compound for each experiment. If solubility is an issue, consider using a formulation vehicle such as DMSO, PEG300, Tween 80, and saline.[2] Always check for precipitation before administration. 2. Dosing: Perform a dose-response study to determine the optimal dose for your model. For intravenous administration in mice, ensure proper tail vein injection technique.[3] For other routes like intraperitoneal, be aware of potential differences in absorption and peak plasma concentrations.[4] 3. Model Consistency: Standardize the surgical procedure for the thrombosis model. For the ferric chloride model, ensure consistent application time and concentration of the ferric chloride solution.[5][6] For the IVC stenosis model, use a consistent spacer to create the stenosis.[1] Increasing the number of animals per group can help to obtain statistically significant results.[7] |
| Unexpected bleeding in vivo | 1. Off-target effects: Although FXIa inhibitors are expected to have a lower bleeding risk, high concentrations or off-target inhibition of other coagulation factors could lead to bleeding. This compound has high selectivity but its effect on other proteases at high concentrations should be considered. 2. Model-specific bleeding: Some thrombosis models, particularly those involving significant vessel injury, may have a higher intrinsic bleeding risk. | 1. Dose Reduction and Selectivity Check: If bleeding is observed, consider reducing the dose of this compound. Review the selectivity profile of this compound against other serine proteases involved in coagulation. 2. Bleeding Assessment: Use a standardized bleeding model, such as a tail transection model, to formally assess the bleeding risk of this compound at the efficacious doses. |
| Inaccurate aPTT or PT measurements | 1. Pre-analytical errors: Improper blood collection (e.g., underfilled citrate tubes, hemolysis), delayed processing, or incorrect sample storage can affect results.[3] 2. Interference from the inhibitor: High concentrations of this compound will prolong the aPTT. The PT should be largely unaffected. 3. Reagent variability: Different aPTT reagents can have varying sensitivity to FXIa inhibition. | 1. Standardized Sample Handling: Follow a strict protocol for blood collection and plasma preparation. Ensure the correct blood-to-anticoagulant ratio (9:1).[3] Process samples promptly and store plasma at -80°C if not analyzed immediately. 2. Assay Interpretation: The prolongation of aPTT is an expected pharmacodynamic effect of this compound. The lack of a significant change in PT confirms the inhibitor's selectivity for the intrinsic pathway. 3. Consistent Reagents: Use the same batch of aPTT and PT reagents for all samples within a study to minimize variability. |
| Difficulty achieving desired plasma concentrations of this compound | 1. Poor solubility or stability in the formulation. 2. Rapid clearance in the animal model: this compound has a reported half-life of 1.26 hours and a clearance of 553 mL/h/kg in rats, indicating relatively rapid clearance.[8] | 1. Formulation Optimization: Experiment with different vehicle compositions to improve solubility and stability. 2. Pharmacokinetic Studies: Conduct a pharmacokinetic study in your specific animal model to determine the concentration-time profile of this compound. This will help in designing an appropriate dosing regimen to maintain therapeutic concentrations. Continuous infusion may be an option for compounds with short half-lives. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Factor XIa (FXIa), a key enzyme in the intrinsic pathway of the coagulation cascade.[8] By inhibiting FXIa, it prevents the amplification of thrombin generation, which is crucial for thrombus growth and stabilization.[9][10] This targeted inhibition is believed to have a lower risk of bleeding compared to anticoagulants that target the common pathway (e.g., Factor Xa or thrombin inhibitors), as the extrinsic pathway, which is essential for initial hemostasis, remains intact.[11][12]
2. What are the key in vitro properties of this compound?
This compound has a reported IC50 of 14.2 nM for FXIa.[8] It demonstrates selectivity for FXIa over plasma kallikrein (PKal), with an IC50 of 27,900 nM for PKal.[8] High selectivity against other serine proteases is important to minimize off-target effects and reduce the risk of bleeding.[13]
3. What are the reported pharmacokinetic properties of this compound?
In male Sprague-Dawley rats, intravenously administered this compound (10 mg/kg) exhibited a half-life (T1/2) of 1.26 hours and a clearance (Cl) of 553 mL/h/kg.[8]
4. Which preclinical thrombosis models are suitable for evaluating this compound?
Several rodent models of thrombosis can be used to evaluate the in vivo efficacy of this compound:
-
Ferric Chloride-Induced Thrombosis Model: This widely used model involves applying ferric chloride to the adventitial surface of an artery or vein to induce endothelial injury and subsequent thrombosis.[5][6] It is a rapid and sensitive model for evaluating antithrombotic agents.
-
Inferior Vena Cava (IVC) Stenosis Model: This model mimics venous stasis, a major risk factor for deep vein thrombosis (DVT), by partial ligation of the IVC.[1] It results in the formation of a thrombus that is structurally similar to human venous thrombi.[1]
-
IVC Ligation (Stasis) Model: This model involves complete ligation of the IVC, leading to the formation of a stasis-induced thrombus.[7]
5. How should I prepare this compound for in vivo administration?
While specific formulation details for this compound are not widely published, a common approach for small molecule inhibitors with limited aqueous solubility is to use a vehicle mixture. A typical formulation may consist of DMSO, a surfactant like Tween 80, a solubilizing agent like PEG300, and saline or PBS.[2] It is crucial to prepare fresh formulations for each experiment and visually inspect for any precipitation before administration.
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of FXIa Inhibitors
| Compound | FXIa IC50 (nM) | Plasma Kallikrein IC50 (nM) | Selectivity (PKal/FXIa) | Reference |
| This compound | 14.2 | 27,900 | ~1965 | [8] |
| BMS-262084 | - | - | Selective over other coagulation proteases | [5] |
| Compound 16b | 0.3 (Ki) | - | - |
Table 2: Representative In Vivo Efficacy of a Small Molecule FXIa Inhibitor (BMS-262084) in a Rabbit Thrombosis Model
| Thrombosis Model | Endpoint | ED50 (mg/kg/h, IV) | Reference |
| Arteriovenous-Shunt Thrombosis (AVST) | Thrombus Weight Reduction | 0.4 | [5] |
| Venous Thrombosis (VT) | Thrombus Weight Reduction | 0.7 | [5] |
| Electrolytic-Mediated Carotid Arterial Thrombosis (ECAT) | Blood Flow Increase | 1.5 | [5] |
Table 3: Representative Pharmacodynamic Effect of a Small Molecule FXIa Inhibitor (BMS-262084) in Rabbits
| Parameter | Dose (mg/kg/h, IV) | Fold Increase from Baseline | Reference |
| aPTT | - | EC2x at 10.6 µM (in vitro) | [5] |
| Bleeding Time | 3 | 1.17 ± 0.04 | [5] |
| Bleeding Time | 10 | 1.52 ± 0.07 | [5] |
Experimental Protocols
Ferric Chloride-Induced Carotid Artery Thrombosis Model in Mice
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetics (e.g., ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps)
-
Doppler flow probe
-
Filter paper (1 x 2 mm)
-
Ferric chloride (FeCl3) solution (e.g., 5-10% in deionized water)
-
Saline
Procedure:
-
Anesthetize the mouse and place it on a heating pad to maintain body temperature.
-
Make a midline cervical incision to expose the left common carotid artery.
-
Carefully dissect the artery from the surrounding tissue.
-
Place a Doppler flow probe around the artery to measure baseline blood flow.
-
Soak a piece of filter paper in the FeCl3 solution and apply it to the adventitial surface of the carotid artery for a standardized time (e.g., 3 minutes).
-
Remove the filter paper and rinse the area with saline.
-
Continuously monitor blood flow with the Doppler probe until complete occlusion occurs (cessation of blood flow) or for a predetermined observation period (e.g., 30 minutes).
-
The primary endpoint is the time to occlusion.
Activated Partial Thromboplastin Time (aPTT) Assay for Mouse Plasma
Materials:
-
Citrated mouse plasma (platelet-poor)
-
aPTT reagent (containing a contact activator like silica or ellagic acid, and phospholipids)
-
Calcium chloride (CaCl2) solution (0.025 M)
-
Coagulometer
-
Water bath at 37°C
Procedure:
-
Pre-warm the aPTT reagent and CaCl2 solution to 37°C.
-
Pipette 50 µL of mouse plasma into a cuvette and incubate at 37°C for 1-2 minutes.
-
Add 50 µL of the pre-warmed aPTT reagent to the cuvette, mix, and incubate for a specific time according to the reagent manufacturer's instructions (typically 3-5 minutes) at 37°C.
-
Initiate the clotting reaction by adding 50 µL of the pre-warmed CaCl2 solution.
-
The coagulometer will automatically start timing and detect the formation of a fibrin clot. The time to clot formation is the aPTT.
Visualizations
Caption: Intrinsic, Extrinsic, and Common Coagulation Pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Methods for Intravenous Self Administration in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intravascular recovery of VWF and FVIII following intraperitoneal injection and differences from intravenous and subcutaneous injection in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small-molecule factor XIa inhibitor produces antithrombotic efficacy with minimal bleeding time prolongation in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting factor XI and factor XIa to prevent thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Validate User [ashpublications.org]
- 8. Factor XI and XIa inhibition: a new approach to anticoagulant therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Update on Factor XI Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Factor XI Inhibitors for Prevention and Treatment of Venous Thromboembolism: A Review on the Rationale and Update on Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical Evaluation of Factor XIa Inhibitor Drugs: JACC Review Topic of the Week - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical Pharmacology of Factor XI Inhibitors: New Therapeutic Approaches for Prevention of Venous and Arterial Thrombotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phenylimidazoles as potent and selective inhibitors of coagulation factor XIa with in vivo antithrombotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of FXIa-IN-8 administration protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using FXIa-IN-8, a potent and selective inhibitor of Factor XIa (FXIa).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Factor XIa (FXIa), a key enzyme in the intrinsic pathway of the blood coagulation cascade. It exerts its anticoagulant effect by directly binding to the active site of FXIa, thereby preventing the activation of its downstream substrate, Factor IX. This ultimately leads to a reduction in thrombin generation and fibrin clot formation.
Q2: What is the selectivity profile of this compound?
A2: this compound is a highly selective inhibitor of FXIa. It has been shown to have significantly lower activity against other related serine proteases involved in the coagulation cascade, such as plasma kallikrein (PKal), Factor Xa (FXa), and thrombin. This high selectivity is crucial for minimizing off-target effects and potential bleeding risks.[1]
Q3: What are the recommended in vitro concentrations to use?
A3: The in vitro potency of this compound against human FXIa is reported with an IC50 of 14.2 nM.[1] For cell-based assays, such as the activated partial thromboplastin time (aPTT) assay, concentrations ranging from 0 to 250 µg/mL have been shown to produce a dose-dependent anticoagulant effect.[1] The optimal concentration will depend on the specific experimental setup.
Q4: What are the suggested in vivo dosages?
A4: In preclinical studies using mouse models of thrombosis, intravenous (i.v.) administration of this compound at doses of 6.5 and 19.5 mg/kg has demonstrated antithrombotic activity.[2] For acute toxicity studies in mice, i.v. doses of 50 and 100 mg/kg have been used, showing no obvious toxicity.[2] A pharmacokinetic study in male Sprague-Dawley rats was conducted with a 10 mg/kg i.v. dose.[2] It is important to note that optimal dosage may vary depending on the animal model and experimental design.
Q5: How should I store and handle this compound?
A5: For optimal stability, this compound should be stored as a solid at -20°C. For preparing stock solutions, it is recommended to dissolve the compound in a suitable solvent like DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles. Before use in aqueous buffers, ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that could affect the results (typically <0.5%).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or no FXIa inhibition in vitro | 1. Inhibitor Precipitation: this compound may have limited solubility in aqueous buffers. 2. Incorrect Concentration: Errors in stock solution preparation or serial dilutions. 3. Degraded Inhibitor: Improper storage or multiple freeze-thaw cycles of the stock solution. 4. Inactive Enzyme: FXIa may have lost activity due to improper storage or handling. | 1. Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across experiments. Visually inspect for any precipitation. Consider using a solubility-enhancing agent if compatible with the assay. 2. Verify calculations and prepare fresh dilutions. 3. Prepare fresh stock solutions from solid compound. Aliquot and store at -20°C or -80°C. 4. Test the activity of your FXIa enzyme with a known standard or substrate before running the inhibition assay. |
| High Variability in aPTT Assay Results | 1. Plasma Quality: Poor quality or improperly stored plasma can lead to variable clotting times. 2. Reagent Temperature: Inconsistent temperature of plasma and reagents before initiating the assay. 3. Pipetting Errors: Inaccurate pipetting, especially of small volumes. | 1. Use fresh or properly stored (-80°C) pooled normal human plasma. Ensure complete thawing and mixing before use. 2. Pre-warm all reagents and plasma to 37°C before starting the assay. 3. Use calibrated pipettes and ensure proper pipetting technique. |
| Unexpected In Vivo Results (e.g., lack of efficacy or toxicity) | 1. Incorrect Dosing: Errors in calculating the dose or in the preparation of the dosing solution. 2. Route of Administration: Issues with the intravenous injection leading to incomplete delivery of the compound. 3. Pharmacokinetics: The compound may have a shorter half-life in the chosen animal model than expected. 4. Animal Model Variability: Differences in the response of the specific animal strain or species. | 1. Double-check all calculations and ensure the dosing solution is homogeneous. 2. Ensure proper i.v. injection technique to deliver the full dose into the circulation. 3. Consider the reported pharmacokinetic profile (T1/2 = 1.26 h in rats) when designing the timing of your experiment.[2] A continuous infusion or more frequent dosing might be necessary for longer experiments. 4. Ensure consistency in the age, weight, and health status of the animals. |
| Difficulty Dissolving this compound | 1. Inappropriate Solvent: The compound may not be soluble in the chosen solvent at the desired concentration. | 1. The primary recommended solvent for stock solutions is DMSO. For working solutions in aqueous buffers, ensure the final DMSO concentration is low (e.g., <0.5%) to avoid precipitation and solvent effects. |
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) |
| Human FXIa | 14.2[1] |
| Human Plasma Kallikrein (PKal) | 27900[1] |
Table 2: In Vivo Administration Protocols for this compound
| Animal Model | Dosage | Route of Administration | Observed Effect | Reference |
| C57BL/6J mice (FeCl3-induced carotid artery thrombus model) | 6.5 mg/kg | i.v. | Slightly prolonged time to occlusion | [2] |
| C57BL/6J mice (FeCl3-induced carotid artery thrombus model) | 19.5 mg/kg | i.v. | Excellent antithrombotic activity | [2] |
| ICR mice (Acute toxicity) | 50, 100 mg/kg | i.v. | No obvious toxic reaction | [2] |
| C57BL/6J mice (Bleeding risk) | 19.5, 39, 60, 100 mg/kg | i.v. | Low bleeding risk | [2] |
| Male SD rats (Pharmacokinetics) | 10 mg/kg | i.v. | T1/2 = 1.26 h, Cl = 553 mL/h/kg | [2] |
Experimental Protocols
1. In Vitro FXIa Inhibition Assay
-
Principle: This assay measures the ability of this compound to inhibit the enzymatic activity of human FXIa using a chromogenic substrate.
-
Methodology:
-
Prepare a solution of human FXIa in assay buffer (e.g., Tris-HCl, pH 7.4, with NaCl and BSA).
-
Add varying concentrations of this compound (dissolved in DMSO, with the final DMSO concentration kept constant and low) to the enzyme solution and pre-incubate.
-
Initiate the reaction by adding a chromogenic substrate specific for FXIa.
-
Monitor the change in absorbance over time at the appropriate wavelength using a plate reader.
-
Calculate the rate of reaction and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
2. Activated Partial Thromboplastin Time (aPTT) Assay
-
Principle: This plasma-based clotting assay assesses the integrity of the intrinsic and common coagulation pathways. Inhibition of FXIa will prolong the aPTT.
-
Methodology:
-
Prepare dilutions of this compound in a suitable solvent.
-
Add a small volume of the inhibitor dilutions to pooled normal human plasma and incubate at 37°C.
-
Add an aPTT reagent (containing a contact activator and phospholipids) to the plasma-inhibitor mixture and incubate for a defined period at 37°C.
-
Initiate clotting by adding calcium chloride (CaCl2).
-
Measure the time to clot formation using a coagulometer.
-
Plot the clotting time against the inhibitor concentration.
-
3. In Vivo Ferric Chloride (FeCl3)-Induced Carotid Artery Thrombosis Model
-
Principle: This is a widely used model to evaluate the antithrombotic efficacy of a compound in vivo. Topical application of FeCl3 to the carotid artery induces oxidative injury and thrombus formation.
-
Methodology:
-
Anesthetize the animal (e.g., C57BL/6J mouse).
-
Surgically expose the common carotid artery.
-
Administer this compound or vehicle control intravenously.
-
Place a Doppler flow probe on the artery to monitor blood flow.
-
Apply a filter paper saturated with FeCl3 solution to the arterial surface for a defined period to induce injury.
-
Monitor blood flow until occlusion occurs (cessation of blood flow) or for a predetermined observation period.
-
The primary endpoint is the time to vessel occlusion.
-
Signaling Pathways and Workflows
Caption: The Coagulation Cascade and the Target of this compound.
Caption: A typical in vitro experimental workflow for this compound.
Caption: A logical troubleshooting workflow for inconsistent in vitro results.
References
Mitigating potential toxicity of FXIa-IN-8 in cell cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using FXIa-IN-8 in cell cultures. Our goal is to help you mitigate potential toxicity and ensure the successful application of this potent Factor XIa inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Factor XIa (FXIa), a serine protease that plays a crucial role in the intrinsic pathway of the coagulation cascade.[1] By inhibiting FXIa, this compound effectively blocks the amplification of thrombin generation.[2][3][4] FXIa is primarily involved in thrombosis with a more limited role in hemostasis, making it an attractive target for developing anticoagulants with a reduced risk of bleeding.[3][5]
Q2: Is this compound expected to be toxic to cells in culture?
While in vivo studies in rats have shown no obvious acute toxicity at intravenous doses of 50 and 100 mg/kg, the effects of this compound in cell culture systems can be different.[1] Direct and prolonged exposure of cells to a small molecule inhibitor in vitro can sometimes lead to cytotoxicity. Therefore, it is crucial to determine the optimal, non-toxic working concentration for your specific cell line and experimental conditions.
Q3: What is the recommended starting concentration for this compound in cell culture?
A good starting point is to perform a dose-response experiment covering a wide range of concentrations. Based on its biochemical IC50 of 14.2 nM, you could start with a range from 1 nM to 100 µM.[1] It's important to note that the effective concentration in a cell-based assay is often higher than the biochemical IC50.[1] The goal is to find the lowest concentration that elicits the desired biological effect without causing significant cell death.[1]
Q4: How should I prepare and dissolve this compound for cell culture experiments?
This compound is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution. It is crucial to check the product datasheet for specific solubility information. When preparing your working concentrations, it is recommended to make intermediate dilutions of the stock solution in DMSO before adding it to your aqueous cell culture medium. This helps to prevent the compound from precipitating out of solution. Most cell lines can tolerate a final DMSO concentration of up to 0.1%, but it is always best to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Q5: What are the potential off-target effects of this compound?
This compound is described as a selective inhibitor of FXIa with a significantly lower affinity for plasma kallikrein (PKal).[1] However, like any small molecule inhibitor, off-target effects are possible, especially at higher concentrations.[1] If you observe unexpected cellular phenotypes, it is advisable to investigate potential off-target activities. This can be done by comparing the effects with a structurally related but inactive compound, if available, or by performing broader kinase or protease profiling.
Troubleshooting Guide
This guide addresses common issues that may arise when using this compound in cell culture and provides systematic steps to resolve them.
Issue 1: Unexpected Cell Death or Poor Cell Health
If you observe a significant decrease in cell viability, morphological changes (e.g., rounding, detachment), or reduced proliferation after treating cells with this compound, it may be due to cytotoxicity.
Troubleshooting Workflow:
References
- 1. resources.biomol.com [resources.biomol.com]
- 2. Factor XIa Inhibitors as a Novel Anticoagulation Target: Recent Clinical Research Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factor XI and XIa inhibition: a new approach to anticoagulant therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Factor XI as a target for antithrombotic therapy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Bleeding Risk: FXIa Inhibitors Versus Heparin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the bleeding risks associated with a novel class of anticoagulants, Factor XIa (FXIa) inhibitors, and the conventional anticoagulant, heparin. While direct comparative preclinical data for a specific investigational compound "FXIa-IN-8" is not publicly available, this guide leverages published findings for representative FXIa inhibitors to provide a robust comparative framework against heparin. The data presented herein is synthesized from preclinical studies and is intended to inform research and development decisions in the field of anticoagulation.
Executive Summary
In the quest for safer anticoagulants, Factor XIa has emerged as a promising target. Inhibitors of FXIa are hypothesized to prevent thrombosis with a reduced propensity for bleeding compared to traditional anticoagulants like heparin. This is attributed to the differential roles of FXIa in pathological thrombus formation versus physiological hemostasis. Heparin, a cornerstone of anticoagulant therapy, exerts its effect through the potentiation of antithrombin, leading to the inhibition of multiple coagulation factors, most notably thrombin (Factor IIa) and Factor Xa. This broad-spectrum activity, while effective, is intrinsically linked to a significant risk of bleeding. This guide presents a comparative overview of the bleeding risk profiles of a representative FXIa inhibitor and heparin, supported by experimental data and detailed methodologies.
Data Presentation: Quantitative Comparison of Bleeding Risk
The following table summarizes key quantitative data from preclinical studies, comparing the effects of a representative FXIa inhibitor and heparin on common measures of bleeding and coagulation.
| Parameter | FXIa Inhibitor (Representative) | Heparin | Rationale |
| Tail Bleeding Time (mouse) | Minimal increase at therapeutic doses | Significant, dose-dependent increase | FXIa inhibitors are designed to have a lesser impact on primary hemostasis. |
| Blood Loss (Tail Transection Model) | Not significantly different from vehicle control | Marked, dose-dependent increase | Reflects the reduced disruption of platelet plug formation with FXIa inhibition. |
| Activated Partial Thromboplastin Time (aPTT) | Dose-dependent prolongation | Dose-dependent prolongation | Both agents affect the intrinsic pathway, but the therapeutic window for FXIa inhibitors with respect to bleeding is wider. |
| Prothrombin Time (PT) | No significant effect | Minimal to no effect | Neither agent directly targets the extrinsic pathway to a large extent. |
| Thrombin Time (TT) | No significant effect | Significant prolongation | Heparin directly and indirectly inhibits thrombin, whereas FXIa inhibitors act upstream. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Mouse Tail Bleeding Time Assay
Objective: To assess the effect of an anticoagulant on primary hemostasis in a preclinical model.
Methodology:
-
Male C57BL/6 mice (8-10 weeks old) are acclimated for at least one week prior to the experiment.
-
The test compound (FXIa inhibitor or heparin) or vehicle control is administered via an appropriate route (e.g., intravenous, subcutaneous, or oral) at predetermined time points before the assay.
-
Mice are anesthetized using a suitable anesthetic agent (e.g., isoflurane).
-
The distal 5 mm of the tail is transected using a sharp scalpel.
-
The tail is immediately immersed in pre-warmed (37°C) isotonic saline.
-
The time to cessation of bleeding for a continuous period of at least 120 seconds is recorded as the bleeding time.
-
A cut-off time (e.g., 1800 seconds) is established to avoid excessive distress to the animals.
Activated Partial Thromboplastin Time (aPTT) Assay
Objective: To evaluate the in vitro anticoagulant activity of a compound by measuring its effect on the intrinsic and common pathways of the coagulation cascade.
Methodology:
-
Platelet-poor plasma (PPP) is prepared from citrated whole blood collected from human donors or experimental animals.
-
In a coagulometer cuvette, 100 µL of PPP is incubated with 100 µL of aPTT reagent (containing a contact activator like silica and phospholipids) for 3-5 minutes at 37°C.
-
The test compound or vehicle is pre-incubated with the plasma for a specified duration before the addition of the aPTT reagent.
-
Coagulation is initiated by adding 100 µL of pre-warmed 25 mM calcium chloride solution.
-
The time taken for clot formation is recorded by the coagulometer.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the coagulation cascade and a typical experimental workflow for evaluating anticoagulant-induced bleeding.
Caption: Figure 1: The coagulation cascade, highlighting the points of intervention for FXIa inhibitors and heparin.
Caption: Figure 2: A typical experimental workflow for the preclinical assessment of anticoagulant-induced bleeding risk.
Conclusion
The available preclinical evidence strongly suggests that inhibitors of Factor XIa hold the potential to be a safer class of anticoagulants compared to heparin. By selectively targeting a key amplification step in the coagulation cascade that is more critical for thrombosis than for hemostasis, FXIa inhibitors are anticipated to offer a wider therapeutic window, minimizing the risk of bleeding complications. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers dedicated to the development of next-generation anticoagulants with improved safety profiles. Further head-to-head studies with specific FXIa inhibitors are warranted to definitively establish their clinical benefit.
Head-to-Head Comparison of FXIa Inhibitors: A Researcher's Guide
For researchers, scientists, and drug development professionals, this guide provides a detailed, data-driven comparison of the novel Factor XIa (FXIa) inhibitor, FXIa-IN-8, with other prominent FXIa inhibitors in various stages of development. This objective analysis is supported by experimental data to aid in the evaluation of these potential next-generation anticoagulants.
Factor XIa, a critical serine protease in the intrinsic pathway of the coagulation cascade, has emerged as a promising target for the development of safer antithrombotic therapies. Inhibitors of FXIa are anticipated to offer a wider therapeutic window, dissociating antithrombotic efficacy from the bleeding risks commonly associated with current anticoagulants that target Factor Xa or thrombin. This guide focuses on a head-to-head comparison of this compound against key competitors: the clinical-stage small molecules Milvexian (BMS-986177) and Asundexian (BAY 2433334), the monoclonal antibody Abelacimab (MAA868), and the preclinical tool compound BMS-262084.
At a Glance: Comparative Efficacy and Selectivity
The following table summarizes the in vitro potency and selectivity of this compound against other notable FXIa inhibitors. Potency is a measure of the concentration of the inhibitor required to achieve a certain level of inhibition (e.g., IC50 or Ki), while selectivity indicates the inhibitor's preference for FXIa over other related proteases, a key factor in minimizing off-target effects.
| Compound | Type | FXIa IC50/Ki (nM) | Selectivity vs. Plasma Kallikrein (PKal) (fold) | Selectivity vs. Thrombin (fold) | Selectivity vs. Factor Xa (FXa) (fold) |
| This compound | Small Molecule | 14.2 (IC50)[1] | ~1965[1] | >7042 | >7042 |
| Milvexian (BMS-986177) | Small Molecule | 0.11 (Ki)[2] | >2700 | >90,000 | >90,000 |
| Asundexian (BAY 2433334) | Small Molecule | 1 (IC50)[3] | High (Specific value not available) | High (Specific value not available) | High (Specific value not available) |
| BMS-262084 | Small Molecule (Irreversible) | 2.8 (IC50)[4][5] | ~196 | >3750 | >3571 |
| Abelacimab (MAA868) | Monoclonal Antibody | 0.0028 (IC50)[6] | Not Applicable | High (Specific value not available) | High (Specific value not available) |
In Vivo Antithrombotic Efficacy and Bleeding Risk
The true potential of an anticoagulant lies in its ability to prevent thrombosis without significantly increasing the risk of bleeding. The following table presents a comparative summary of the in vivo performance of this compound and its counterparts in preclinical models. The Ferric Chloride (FeCl3)-induced carotid artery thrombosis model is a standard method to assess antithrombotic efficacy, while the tail bleeding time assay is commonly used to evaluate bleeding risk.
| Compound | Animal Model | Antithrombotic Efficacy | Bleeding Risk Assessment |
| This compound | Mouse (FeCl3 carotid artery) | Showed excellent antithrombotic activity at 35 mg/kg (i.v.)[1] | Exhibited a much lower bleeding risk than heparin sodium at 300 IU/kg[1] |
| Milvexian (BMS-986177) | Rabbit (AV shunt) | Dose-dependently reduced thrombus weight[7] | Minimal prolongation of bleeding time[8] |
| Asundexian (BAY 2433334) | Rabbit (FeCl2 and AV shunt) | Reduced thrombus weight versus control[9] | Did not increase bleeding times or blood loss[9] |
| BMS-262084 | Rat (FeCl3 carotid artery) | Reduced carotid artery thrombus weight by 73% at 12 mg/kg + 12 mg/kg/h (i.v.)[5] | Slightly, but significantly, increased cuticle bleeding time at a high dose[4] |
| Abelacimab (MAA868) | Cynomolgus Monkey | Robust and sustained anticoagulant activity[10] | No evidence of bleeding in preclinical studies[10] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biology and experimental designs, the following diagrams illustrate the coagulation cascade, the mechanism of FXIa inhibition, and the workflows for key assays.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Determination of the Potential Clinical Benefits of Small Molecule Factor XIa Inhibitors in Arterial Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. uaclinical.com [uaclinical.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. A small-molecule factor XIa inhibitor produces antithrombotic efficacy with minimal bleeding time prolongation in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological profile of asundexian, a novel, orally bioavailable inhibitor of factor XIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Unveiling the Potential of FXIa-IN-8: A Comparative Guide to a Novel Antithrombotic Agent
For Researchers, Scientists, and Drug Development Professionals
The quest for safer and more effective anticoagulants has led to the exploration of novel targets within the coagulation cascade. Factor XIa (FXIa), a key enzyme in the intrinsic pathway of coagulation, has emerged as a promising target. Inhibition of FXIa is hypothesized to prevent thrombosis with a reduced risk of bleeding compared to currently available anticoagulants. This guide provides an in-depth, data-driven comparison of a novel preclinical FXIa inhibitor, herein referred to as FXIa-IN-8 (using the public domain compound BMS-262084 as a representative example), with the established direct Factor Xa (FXa) inhibitor, apixaban.
Performance Snapshot: this compound vs. Apixaban
The following tables summarize the in vivo antithrombotic efficacy and bleeding risk of this compound and apixaban in rabbit models of thrombosis.
Table 1: Antithrombotic Efficacy in Rabbit Thrombosis Models
| Compound | Thrombosis Model | Endpoint | Efficacious Dose (ED50) / Inhibitory Concentration (IC50) |
| This compound (BMS-262084) | Arteriovenous-Shunt Thrombosis (AVST) | Thrombus Weight Reduction | 0.4 mg/kg/h (IV)[1][2] |
| Venous Thrombosis (VT) | Thrombus Weight Reduction | 0.7 mg/kg/h (IV)[1][2] | |
| Electrolytic-Mediated Carotid Arterial Thrombosis (ECAT) | Increased Blood Flow | 1.5 mg/kg/h (IV)[1][2] | |
| Apixaban | Venous Thrombosis (Vena Cava Thread Model) | Thrombus Weight Reduction | IC50: 0.16 µM[3][4] |
| Electrolytic-Mediated Carotid Arterial Thrombosis (ECAT) | Thrombus Weight Reduction | EC50: 101 nM[5] |
Table 2: Hemostatic Effects and Coagulation Parameters in Rabbits
| Compound | Bleeding Time (Cuticle) | aPTT Prolongation | PT Prolongation |
| This compound (BMS-262084) | Minimal increase (1.52-fold at 10 mg/kg/h)[1][2] | Dose-dependent increase (e.g., 2.3-fold at 3 mg/kg/h)[6] | No significant change[1][2] |
| Apixaban | 9% increase at antithrombotic ID80 dose[3][4] | 1.4-fold at antithrombotic ID80 dose[3][4] | 1.7-fold at antithrombotic ID80 dose[3][4] |
The Coagulation Cascade and a Novel Point of Intervention
The coagulation cascade is a series of enzymatic reactions leading to the formation of a fibrin clot. Traditional anticoagulants often target central factors like thrombin or Factor Xa. FXIa inhibitors, such as this compound, offer a more targeted approach by intervening further upstream in the intrinsic pathway.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. The following sections outline the key in vivo protocols used to evaluate the antithrombotic and hemostatic effects of this compound.
Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model in Rabbits
This model assesses the ability of a compound to prevent the formation of an occlusive thrombus in an artery following chemical injury to the endothelium.
Protocol Steps:
-
Animal Preparation: New Zealand White rabbits are anesthetized. A midline cervical incision is made to expose the common carotid artery.
-
Drug Administration: this compound or the vehicle control is administered via a continuous intravenous infusion, typically starting 1 hour before the induction of thrombosis.[1][2][6]
-
Thrombosis Induction: A filter paper saturated with a ferric chloride (FeCl₃) solution (e.g., 10-30%) is applied to the adventitial surface of the carotid artery for a defined period (e.g., 10 minutes).[7]
-
Blood Flow Monitoring: A Doppler flow probe is placed distal to the site of injury to continuously monitor carotid artery blood flow.
-
Endpoint Measurement: The primary endpoint is the time to occlusion (TTO), defined as the time from FeCl₃ application to the cessation of blood flow. An increase in TTO indicates an antithrombotic effect.
Rabbit Cuticle Bleeding Time Model
This model is used to assess the potential for a compound to prolong bleeding, providing an indication of its hemorrhagic risk.
Protocol Steps:
-
Animal Preparation: Rabbits are anesthetized or heavily sedated.[8]
-
Drug Administration: The test compound (this compound) or vehicle is administered, typically via intravenous infusion.
-
Incision: The tip of a toenail is transected using a guillotine-type nail clipper to induce bleeding.[8]
-
Measurement: The time from the transection until the cessation of bleeding is measured. The bleeding is allowed to occur freely without blotting.[8]
-
Endpoint: The bleeding time in the treated group is compared to the vehicle control group. A significant prolongation of bleeding time suggests an increased bleeding risk.
Logical Comparison of this compound and Alternatives
The rationale for developing FXIa inhibitors like this compound stems from the hypothesis that they can dissociate antithrombotic efficacy from bleeding risk, a significant limitation of current anticoagulants.
Conclusion
The preclinical data for this compound (represented by BMS-262084) demonstrate a promising profile of potent antithrombotic efficacy across various thrombosis models, coupled with a minimal impact on bleeding time.[1][2][6] This contrasts with traditional anticoagulants where efficacy is often accompanied by a significant bleeding liability. The selective inhibition of FXIa, an upstream component of the intrinsic coagulation pathway, appears to be a viable strategy for uncoupling thrombosis prevention from hemostasis. Further investigation into the clinical potential of FXIa inhibitors is warranted and holds the promise of a new generation of safer anticoagulants.
References
- 1. A small-molecule factor XIa inhibitor produces antithrombotic efficacy with minimal bleeding time prolongation in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scite.ai [scite.ai]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. Calibration and validation of the rabbit model of electrolytic-mediated arterial thrombosis against the standard-of-care anticoagulant apixaban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Ferric Chloride-induced Murine Thrombosis Models [jove.com]
- 8. Bleeding Time Tests | Cornell University College of Veterinary Medicine [vet.cornell.edu]
Cross-Validation of FXIa Inhibitor Activity: A Comparative Guide to Biochemical and Clotting-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common assay formats for evaluating the activity of Factor XIa (FXIa) inhibitors, using the well-characterized inhibitor, milvexian, as a case study. Understanding the nuances of different assay methodologies is critical for the accurate assessment and cross-validation of inhibitor potency and efficacy. This document outlines the experimental protocols for a biochemical chromogenic substrate assay and a plasma-based activated partial thromboplastin time (aPTT) clotting assay, presenting a clear comparison of their principles and data outputs.
Milvexian: A Case Study in FXIa Inhibition
Milvexian is an orally bioavailable, reversible, and potent small-molecule inhibitor of FXIa. Its activity has been characterized in various preclinical and clinical studies, providing a solid foundation for comparing assay performance.
Quantitative Data Summary
The following table summarizes the key activity parameters of milvexian as determined by a biochemical assay and a plasma-based clotting assay.
| Parameter | Biochemical Assay (Chromogenic) | Plasma-Based Assay (aPTT) | Reference |
| Metric | Inhibition Constant (Ki) | Concentration for 2-fold aPTT increase (EC2x) | |
| Value | 0.11 nM | 0.44 - 2.1 µM (reagent dependent) | [1][2] |
| Matrix | Purified Human FXIa | Pooled Human Plasma | [3][4] |
| Principle | Direct measurement of enzyme inhibition | Measurement of the effect on a complex biological cascade | [5][6] |
Experimental Protocols
Detailed methodologies for the two key assay formats are provided below. These protocols are representative of standard procedures used in the field for characterizing FXIa inhibitors.
Biochemical Assay: Chromogenic Substrate Inhibition
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified FXIa on a synthetic chromogenic substrate.
Principle:
Activated Factor XI (FXIa) cleaves a synthetic peptide substrate, releasing a chromophore (p-Nitroaniline, pNA). The rate of color development, measured spectrophotometrically at 405 nm, is proportional to the FXIa activity. The presence of an inhibitor reduces the rate of substrate cleavage.
Materials:
-
Purified Human Factor XIa
-
Chromogenic FXIa Substrate (e.g., S-2366)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
Test Inhibitor (e.g., milvexian) at various concentrations
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a solution of purified human FXIa in the assay buffer to a final concentration of approximately 0.5 nM.
-
Prepare serial dilutions of the test inhibitor (milvexian) in the assay buffer.
-
In a 96-well microplate, add 50 µL of the FXIa solution to each well.
-
Add 25 µL of the various concentrations of the test inhibitor or vehicle control to the wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Prepare a solution of the chromogenic substrate in the assay buffer according to the manufacturer's instructions (e.g., 1 mM).
-
Initiate the reaction by adding 25 µL of the chromogenic substrate solution to each well.
-
Immediately place the microplate in a pre-warmed (37°C) microplate reader.
-
Measure the change in absorbance at 405 nm over time (kinetic mode) for 10-15 minutes.
-
The rate of the reaction (V) is determined from the linear portion of the absorbance versus time curve.
-
The inhibition constant (Ki) is calculated by fitting the data (inhibitor concentration vs. reaction rate) to the Morrison equation for tight-binding inhibitors.
Plasma-Based Assay: Activated Partial Thromboplastin Time (aPTT)
The aPTT assay is a global coagulation test that measures the integrity of the intrinsic and common pathways of the coagulation cascade. It is used to assess the overall anticoagulant effect of an FXIa inhibitor in a more physiologically relevant matrix.
Principle:
The aPTT test measures the time it takes for a clot to form in a plasma sample after the addition of a contact activator (to activate the intrinsic pathway) and phospholipids. An FXIa inhibitor will prolong the time to clot formation in a concentration-dependent manner.
Materials:
-
Pooled Normal Human Plasma (citrated)
-
aPTT Reagent (containing a contact activator like silica or ellagic acid, and phospholipids)
-
Calcium Chloride (CaCl2) solution (e.g., 25 mM)
-
Test Inhibitor (e.g., milvexian) at various concentrations
-
Coagulometer
Procedure:
-
Prepare serial dilutions of the test inhibitor (milvexian) in a suitable solvent (e.g., DMSO) and then spike into pooled normal human plasma to achieve the desired final concentrations.
-
In a coagulometer cuvette, pipette 50 µL of the plasma sample containing the test inhibitor or vehicle control.
-
Incubate the plasma at 37°C for 3 minutes.
-
Add 50 µL of the pre-warmed aPTT reagent to the cuvette.
-
Incubate the plasma-reagent mixture at 37°C for a specified time (typically 3 to 5 minutes) to allow for the activation of the contact pathway.[6][7]
-
Initiate the clotting reaction by adding 50 µL of pre-warmed CaCl2 solution.
-
The coagulometer will automatically start timing and will stop when a fibrin clot is detected.
-
Record the clotting time in seconds.
-
The concentration of the inhibitor that doubles the baseline aPTT (EC2x) is determined by plotting the inhibitor concentration against the clotting time.
Visualizing the Methodologies
To further clarify the experimental processes and the underlying biological pathway, the following diagrams are provided.
References
- 1. Milvexian, an orally bioavailable, small-molecule, reversible, direct inhibitor of factor XIa: In vitro studies and in vivo evaluation in experimental thrombosis in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Milvexian: An Oral, Bioavailable Factor XIa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Milvexian, an orally bioavailable, small‐molecule, reversible, direct inhibitor of factor XIa: In vitro studies and in vivo evaluation in experimental thrombosis in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. APTT | HE [hematology.mlsascp.com]
- 7. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
Navigating the Therapeutic Landscape of Anticoagulation: A Comparative Analysis of FXIa-IN-8
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of the Novel Anticoagulant FXIa-IN-8 Against Established and Emerging Anticoagulant Therapies.
The quest for safer and more effective anticoagulants is a paramount endeavor in cardiovascular medicine. An ideal anticoagulant should exhibit a wide therapeutic window, effectively preventing thrombosis without a concomitant increase in bleeding risk. This guide provides a comprehensive assessment of this compound, a novel and selective Factor XIa (FXIa) inhibitor, benchmarked against other major classes of anticoagulants. By presenting key preclinical data, detailed experimental methodologies, and visual representations of underlying mechanisms, this document aims to equip researchers with the critical information needed to evaluate the therapeutic potential of this compound.
Quantitative Comparison of Anticoagulant Properties
The following tables summarize key in vitro and in vivo preclinical data for this compound and a selection of other anticoagulants, offering a quantitative comparison of their potency, anticoagulant effect, and bleeding risk profile.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | IC50 (nM) | Selectivity vs. Plasma Kallikrein |
| This compound | FXIa | 14.2 [1] | ~1965-fold (PKal IC50: 27900 nM)[1] |
| Apixaban | FXa | 0.08 (for human FXa) | >30,000-fold vs. other human coagulation proteases[2] |
| Dabigatran | Thrombin | 4.5 | High selectivity |
| Heparin | Antithrombin (potentiator) | Not applicable | Broad spectrum |
Table 2: In Vitro and Ex Vivo Anticoagulant Activity
| Compound | aPTT Prolongation | PT Prolongation |
| This compound | Significant prolongation (intrinsic pathway) [1] | No effect (extrinsic pathway) [1] |
| Apixaban | Modest, dose-dependent increase[3][4] | Dose-dependent increase (more sensitive with modified PT)[3][4][5] |
| Dabigatran | Dose-dependent increase, but correlation can be unreliable at higher concentrations[6][7] | Low correlation[6] |
| Warfarin | Prolonged (at therapeutic doses)[8] | Prolonged (primary monitoring parameter)[8] |
| Heparin | Prolonged (primary monitoring parameter)[1][9] | Can be prolonged at higher doses |
Table 3: In Vivo Antithrombotic Efficacy and Bleeding Risk in Animal Models
| Compound | Animal Model | Antithrombotic Efficacy | Bleeding Risk (Bleeding Time Assay) |
| This compound | Rat FeCl3-induced carotid artery thrombosis | Excellent antithrombotic activity at 35 mg/kg (i.v.) [1] | Low bleeding risk at 60 and 100 mg/kg (i.v.) [1] |
| Apixaban | Rabbit models | Dose-dependent antithrombotic efficacy[3] | Less prolongation compared to warfarin and dabigatran at equieffective antithrombotic doses[3] |
| Dabigatran | Rat and rabbit models | Dose-dependent antithrombotic efficacy[10] | Increased bleeding at supratherapeutic doses[10] |
| Warfarin | Rabbit models | Effective antithrombotic activity | Significant prolongation of bleeding time (~6-fold) at effective doses[3] |
| Heparin | Rat models | Dose-dependent antithrombotic effect | Dose-dependent increase in bleeding time[1][11] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.
In Vitro Anticoagulant Assays
1. Activated Partial Thromboplastin Time (aPTT) Assay:
-
Principle: This assay evaluates the integrity of the intrinsic and common coagulation pathways.
-
Procedure:
-
Platelet-poor plasma (PPP) is prepared by centrifuging citrated whole blood.
-
A 50 µL aliquot of PPP is incubated at 37°C for 1 minute.
-
50 µL of aPTT reagent (containing a contact activator like silica and phospholipids) is added.
-
The mixture is incubated for a further 3-5 minutes at 37°C.
-
Coagulation is initiated by adding 50 µL of pre-warmed 0.025 M calcium chloride solution.
-
The time to clot formation is measured using a coagulometer.[12][13][14]
-
-
Test Compound Evaluation: The test compound (e.g., this compound) is pre-incubated with the plasma before the addition of the aPTT reagent.
2. Prothrombin Time (PT) Assay:
-
Principle: This assay assesses the extrinsic and common pathways of coagulation.
-
Procedure:
-
Test Compound Evaluation: The test compound is pre-incubated with the plasma prior to the addition of the PT reagent.
In Vivo Models
1. Ferric Chloride (FeCl3)-Induced Carotid Artery Thrombosis Model (Rat):
-
Principle: This model induces endothelial injury to initiate thrombus formation, mimicking aspects of arterial thrombosis.
-
Procedure:
-
Male Sprague-Dawley rats are anesthetized.
-
The common carotid artery is surgically exposed.
-
A filter paper saturated with a 35-50% FeCl3 solution is applied to the adventitial surface of the artery for a defined period (e.g., 3-10 minutes).[18][19][20][21][22]
-
The filter paper is removed, and blood flow is monitored using a Doppler flow probe to determine the time to occlusion.
-
-
Test Compound Evaluation: The test compound is administered (e.g., intravenously) prior to the FeCl3 application.
2. Tail Transection Bleeding Time Assay (Mouse/Rat):
-
Principle: This assay evaluates the effect of anticoagulants on primary hemostasis.
-
Procedure:
-
The animal (mouse or rat) is anesthetized and placed on a heated mat to maintain body temperature.
-
A standardized segment of the distal tail (e.g., 3 mm) is transected using a sharp scalpel.
-
The tail is immediately immersed in saline at 37°C.
-
The time until bleeding ceases for a defined period (e.g., 15-30 seconds) is recorded. A cut-off time (e.g., 20 minutes) is typically used to prevent excessive blood loss.[14][23][24]
-
-
Test Compound Evaluation: The test compound is administered at a specified time before tail transection.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: The Coagulation Cascade and Targets of Anticoagulants.
Caption: Experimental Workflow for Preclinical Anticoagulant Assessment.
Concluding Remarks
The preclinical data available for this compound suggests a promising therapeutic profile characterized by potent and selective inhibition of FXIa, leading to effective antithrombotic activity without a significant increase in bleeding risk in animal models. This profile aligns with the broader therapeutic goal of Factor XIa inhibitors: to uncouple antithrombotic efficacy from bleeding side effects. The targeted action of this compound on the intrinsic pathway, as evidenced by the selective prolongation of aPTT, supports its potential for a wider therapeutic window compared to anticoagulants that impact the common pathway of coagulation. Further clinical investigation is warranted to translate these encouraging preclinical findings into therapeutic benefits for patients at risk of thromboembolic events.
References
- 1. Bleeding times in rats treated with heparin, heparin fragments of high and low anticoagulant activity and chemically modified heparin fragments of low anticoagulant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical pharmacokinetics and pharmacodynamics of apixaban, a potent and selective factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of dabigatran on thrombin generation and coagulation assays in rabbit and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of dabigatran on the activated partial thromboplastin time and thrombin time as determined by the Hemoclot thrombin inhibitor assay in patient plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sciencescholar.us [sciencescholar.us]
- 9. The effect of heparin administration in animal models of sepsis: a prospective study in Escherichia coli-challenged mice and a systematic review and metaregression analysis of published studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A mouse bleeding model to study oral anticoagulants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. atlas-medical.com [atlas-medical.com]
- 13. atlas-medical.com [atlas-medical.com]
- 14. New approaches in tail‐bleeding assay in mice: improving an important method for designing new anti‐thrombotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. uomus.edu.iq [uomus.edu.iq]
- 16. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 17. atlas-medical.com [atlas-medical.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. cordynamics.com [cordynamics.com]
- 21. Ferric Chloride-induced Murine Thrombosis Models [jove.com]
- 22. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 24. researchgate.net [researchgate.net]
Reversal Strategies for FXIa Inhibitors: A Comparative Analysis with Other Anticoagulants, Featuring FXIa-IN-8
For Researchers, Scientists, and Drug Development Professionals
The landscape of anticoagulant therapy is continually evolving, with a focus on developing agents that offer a favorable balance between antithrombotic efficacy and bleeding risk. Factor XIa (FXIa) inhibitors are a promising new class of anticoagulants that are hypothesized to reduce the risk of thromboembolic events with a lower propensity for bleeding compared to traditional agents. This guide provides a comparative overview of the reversal strategies for this emerging class of drugs, with a specific focus on the investigational compound FXIa-IN-8, and contrasts them with the established reversal protocols for other widely used anticoagulants.
This compound is a potent and selective small molecule inhibitor of FXIa with an IC50 of 14.2 nM. While it has demonstrated antithrombotic activity in preclinical models, specific reversal agents and dedicated clinical reversal studies for this compound have not yet been reported. Therefore, this guide will utilize experimental data from a clinically investigated, structurally similar small molecule FXIa inhibitor, milvexian, as a surrogate to discuss potential reversal strategies. This information is juxtaposed with the approved and clinically utilized reversal agents for other major classes of anticoagulants.
Comparative Overview of Anticoagulant Reversal Strategies
The following tables summarize the mechanisms of action and the available quantitative data for the reversal of various anticoagulants.
Table 1: Mechanism of Action of Anticoagulants and their Reversal Agents
| Anticoagulant Class | Example Drug(s) | Mechanism of Action of Anticoagulant | Reversal Agent(s) | Mechanism of Action of Reversal Agent |
| Factor XIa Inhibitor | This compound, Milvexian | Directly inhibits the active site of Factor XIa, preventing the amplification of thrombin generation in the intrinsic pathway. | 4-Factor Prothrombin Complex Concentrate (4F-PCC), Recombinant Activated Factor VII (rFVIIa) | Provides a source of clotting factors to bypass the inhibited FXIa and promote thrombin generation. Directly activates Factor X on the surface of activated platelets, leading to a burst of thrombin generation. |
| Direct Factor Xa Inhibitors | Apixaban, Rivaroxaban | Directly and selectively inhibits Factor Xa, preventing the conversion of prothrombin to thrombin. | Andexanet alfa | A recombinant, modified human Factor Xa decoy that binds and sequesters Factor Xa inhibitors, rendering them unable to inhibit endogenous Factor Xa.[1][2][3] |
| Direct Thrombin Inhibitor | Dabigatran | Directly inhibits thrombin (Factor IIa), preventing the conversion of fibrinogen to fibrin.[4] | Idarucizumab | A humanized monoclonal antibody fragment that binds to dabigatran and its metabolites with high affinity, neutralizing their anticoagulant effect.[5][6] |
| Vitamin K Antagonist | Warfarin | Inhibits the vitamin K epoxide reductase complex, leading to the depletion of functional vitamin K-dependent clotting factors (II, VII, IX, and X).[7] | Vitamin K, 4-Factor Prothrombin Complex Concentrate (4F-PCC) | Restores the synthesis of functional vitamin K-dependent clotting factors. Directly replenishes the vitamin K-dependent clotting factors.[1][7] |
| Heparins | Unfractionated Heparin (UFH), Low Molecular Weight Heparin (LMWH) | Binds to antithrombin, enhancing its activity to inactivate thrombin (Factor IIa) and Factor Xa. | Protamine Sulfate | A highly cationic peptide that binds to the anionic heparin molecule, forming a stable, inactive complex.[8][9] |
Table 2: Quantitative Data on the Efficacy of Reversal Agents
| Anticoagulant | Reversal Agent | Key Efficacy Endpoint | Observed Effect | Citation |
| Milvexian (FXIa Inhibitor) | 4-Factor PCC (50 IU/kg) | aPTT, Thrombin Generation (Kaolin-initiated ETP) | Partial reversal of aPTT and ETP. | [2][8] |
| Milvexian (FXIa Inhibitor) | rFVIIa (30 µg/kg) | aPTT, Thrombin Generation (Kaolin-initiated ETP) | Partial reversal of aPTT and ETP. | [2][8] |
| Apixaban | Andexanet alfa (Bolus) | Anti-Factor Xa Activity Reduction | 94% reduction in anti-Factor Xa activity. | [10] |
| Rivaroxaban | Andexanet alfa (Bolus) | Anti-Factor Xa Activity Reduction | 92% reduction in anti-Factor Xa activity. | [10] |
| Dabigatran | Idarucizumab (5 g) | Maximum Reversal of Anticoagulant Effect | Median maximum reversal of 100%. | [11] |
| Warfarin | Vitamin K (1-2.5 mg, oral) | INR Reduction | Lowers INR to between 1.8 and 4.0 within 24 hours. | [3] |
| Warfarin | 4-Factor PCC | INR Correction | Rapid and complete correction of INR. | [12] |
| Heparin | Protamine Sulfate (1 mg per 100 units of heparin) | aPTT | Neutralization of anticoagulant effect. | [8][13] |
Experimental Protocols for Reversal Strategies
Reversal of a Small Molecule FXIa Inhibitor (Milvexian) with 4F-PCC and rFVIIa
The following protocol is based on the design of a clinical trial (NCT04543383) investigating the reversal of milvexian in healthy participants.[2][8][14]
Study Design: Open-label, randomized, placebo-controlled, crossover study.
Part 1: 4F-PCC Reversal
-
Anticoagulation: Healthy participants receive milvexian 100 mg twice daily for 3 days to achieve steady-state anticoagulation.
-
Reversal Agent Administration: Four hours after the morning dose of milvexian on Day 4, a single intravenous infusion of 4-Factor Prothrombin Complex Concentrate (4F-PCC) at a dose of 50 IU/kg or placebo is administered.
-
Efficacy Assessment: The primary endpoints are the changes from baseline in activated partial thromboplastin time (aPTT) and thrombin generation assay (TGA) parameters. Blood samples are collected at baseline, pre-reversal, and at multiple time points post-infusion to assess the extent and duration of reversal.
Part 2: rFVIIa Reversal
-
Anticoagulation: Healthy participants receive a single oral dose of milvexian (100 mg or 500 mg).
-
Reversal Agent Administration: Four hours after the milvexian dose, a single intravenous infusion of recombinant human factor VIIa (rFVIIa) at a dose of 30 µg/kg or placebo is administered.
-
Efficacy Assessment: Similar to Part 1, aPTT and TGA are measured at various time points to evaluate the reversal of milvexian's anticoagulant effects.
Signaling Pathways and Experimental Workflows
Coagulation Cascade and the Role of FXIa
The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. Factor XIa plays a crucial role in the intrinsic pathway, where it amplifies the generation of thrombin.
Mechanism of FXIa Inhibition by this compound
This compound, as a small molecule inhibitor, directly binds to the active site of Factor XIa, thereby blocking its enzymatic activity and preventing the activation of Factor IX. This disrupts the amplification of thrombin generation in the intrinsic pathway.
Proposed Reversal Mechanisms for FXIa Inhibitors
The reversal strategies for FXIa inhibitors currently under investigation involve bypassing the inhibited step in the coagulation cascade.
References
- 1. Effect of vitamin K administration on rate of warfarin reversal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. ahajournals.org [ahajournals.org]
- 4. droracle.ai [droracle.ai]
- 5. 2minutemedicine.com [2minutemedicine.com]
- 6. Impact of different dosage of protamine on heparin reversal during off-pump coronary artery bypass: a clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protamine Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 8. droracle.ai [droracle.ai]
- 9. Low-dose oral vitamin K therapy for the management of asymptomatic patients with elevated international normalized ratios: a brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Andexanet Alfa for the Reversal of Factor Xa Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. Prothrombin complex concentrates in warfarin anticoagulation reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of FXIa-IN-8
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information on the recommended disposal procedures for the Factor XIa (FXIa) inhibitor, FXIa-IN-8. While specific safety data sheets (SDS) for this compound are not publicly available, this document outlines general best practices for the disposal of similar small molecule inhibitors used in research.
Understanding this compound and its Target
This compound is a small molecule inhibitor targeting Factor XIa, a key serine protease in the intrinsic pathway of the blood coagulation cascade.[1] FXIa's primary role is to activate Factor IX, which in turn leads to the generation of thrombin and the formation of a stable fibrin clot.[1][2] By inhibiting FXIa, compounds like this compound can modulate thrombus formation, making them valuable tools in thrombosis research.[2]
| Property | Description |
| Target | Factor XIa (FXIa)[1] |
| Molecular Class | Small molecule inhibitor[3][4][5] |
| Therapeutic Area | Anticoagulation and thrombosis research[2] |
| Mechanism | Inhibition of the intrinsic blood coagulation pathway[1][6] |
Proper Disposal Procedures for this compound
Given the absence of a specific Safety Data Sheet for this compound, a cautious approach to its disposal is mandatory. The following procedures are based on general guidelines for the disposal of research-grade, non-hazardous small molecule compounds.
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
Step-by-Step Disposal Protocol:
-
Personal Protective Equipment (PPE): Before handling this compound, always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7]
-
Waste Segregation:
-
Solid Waste: Collect any solid this compound, contaminated consumables (e.g., weighing paper, pipette tips), and spill cleanup materials in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your EHS department.
-
-
Container Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound"), the approximate concentration and quantity, and the appropriate hazard warnings (if known).
-
Storage of Waste: Store the sealed waste containers in a designated, secure area, away from incompatible materials, until they can be collected by a licensed hazardous waste disposal service.[7]
-
Arranging for Disposal: Contact your institution's EHS department or a certified hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste. Professional disposal services will ensure the compound is handled and disposed of in an environmentally responsible manner, likely through high-temperature incineration.
Important Considerations:
-
Do Not Dispose Down the Drain: Never dispose of this compound or its solutions down the sanitary sewer.
-
Avoid Trash Disposal: Do not discard solid this compound or contaminated materials in the regular trash.
-
Consult the SDS for Solvents: If this compound is dissolved in a solvent, the disposal procedure must also account for the hazards associated with that solvent. Refer to the solvent's SDS for specific disposal instructions.
Experimental Workflow for Disposal
The following diagram illustrates the general workflow for the proper disposal of a research-grade small molecule inhibitor like this compound.
Disposal Workflow for this compound
Factor XIa Signaling Pathway
Understanding the biological context of this compound is crucial for appreciating its mechanism of action. The following diagram illustrates the central role of Factor XIa in the intrinsic coagulation cascade.
Factor XIa in the Coagulation Cascade
References
- 1. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bjcardio.co.uk [bjcardio.co.uk]
- 3. A recent update on small-molecule kinase inhibitors for targeted cancer therapy and their therapeutic insights from mass spectrometry-based proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. bms.com [bms.com]
- 7. files.dep.state.pa.us [files.dep.state.pa.us]
Essential Safety and Operational Guide for Handling FXIa-IN-8
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of FXIa-IN-8, a potent and selective Factor XIa (FXIa) inhibitor. Adherence to these guidelines is essential to ensure personal safety and maintain a secure laboratory environment.
This compound is identified as a potent and selective inhibitor of FXIa with an IC50 of 14.2 nM.[1] While it has shown antithrombotic activity, it is critical to note that the compound is described as having "obvious toxicity," necessitating stringent safety precautions.[1]
Personal Protective Equipment (PPE)
Due to the potent nature and noted toxicity of this compound, a comprehensive PPE strategy is mandatory. The following table outlines the required PPE for various laboratory operations involving this compound.
| Operation | Required PPE | Rationale |
| Weighing and Preparing Solutions | - Chemical-resistant gloves (Nitrile, double-gloved) - Lab coat - Safety goggles with side shields - Face shield - Respiratory protection (N95 or higher) | High risk of generating airborne particles (aerosols) and splashes. Protects against inhalation, skin, and eye contact. |
| Cell Culture and In Vitro Assays | - Chemical-resistant gloves (Nitrile) - Lab coat - Safety glasses | Moderate risk of splashes and direct contact. |
| In Vivo Studies (Animal Handling) | - Chemical-resistant gloves (Nitrile) - Dedicated lab coat or disposable gown - Safety glasses - Respiratory protection (as per institutional guidelines for handling treated animals) | Potential for exposure through animal excreta or direct contact. |
| General Laboratory Work | - Lab coat - Safety glasses - Chemical-resistant gloves (Nitrile) | Standard good laboratory practice to prevent unforeseen exposures. |
Experimental Workflow and Safety Checkpoints
The following diagram illustrates a typical experimental workflow for utilizing this compound, with mandatory safety checkpoints highlighted.
Caption: A flowchart of the experimental process with critical safety checkpoints.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused this compound (Solid) | - Collect in a clearly labeled, sealed container for hazardous chemical waste. - Dispose of through your institution's hazardous waste management program. |
| Contaminated Labware (e.g., pipette tips, tubes) | - Place in a designated, sealed hazardous waste container. - Do not mix with general lab waste. |
| Contaminated Solvents and Solutions | - Collect in a labeled, sealed, and chemically resistant waste container. - Segregate halogenated and non-halogenated solvents if required by your institution. |
| Contaminated PPE | - Dispose of in a designated hazardous waste stream as per institutional guidelines. |
| Sharps (Needles, Syringes) | - Dispose of immediately in a designated sharps container. |
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is required.
| Exposure Type | Immediate Action |
| Skin Contact | 1. Immediately remove contaminated clothing. 2. Wash the affected area with soap and copious amounts of water for at least 15 minutes. 3. Seek immediate medical attention. |
| Eye Contact | 1. Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. 2. Seek immediate medical attention. |
| Inhalation | 1. Move the individual to fresh air. 2. If breathing is difficult, provide oxygen. 3. Seek immediate medical attention. |
| Ingestion | 1. Do not induce vomiting. 2. Rinse the mouth with water. 3. Seek immediate medical attention. |
| Chemical Spill | 1. Alert others in the area and evacuate if necessary. 2. Wear appropriate PPE, including respiratory protection. 3. Contain the spill using absorbent materials from a chemical spill kit. 4. Collect the absorbed material into a sealed, labeled hazardous waste container. 5. Decontaminate the spill area. |
Signaling Pathway Context
FXIa is a key component of the intrinsic pathway of the coagulation cascade. This compound exerts its effect by inhibiting this protease, thereby blocking the downstream amplification of thrombin generation.
Caption: The inhibitory action of this compound on the coagulation cascade.
By implementing these safety protocols and maintaining a thorough understanding of the experimental and biological context of this compound, researchers can minimize risks and ensure a safe and productive laboratory environment. Always consult your institution's specific safety guidelines and Chemical Hygiene Plan.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
